molecular formula C8H7ClFNO2 B180383 Methyl 5-amino-2-chloro-4-fluorobenzoate CAS No. 141772-31-8

Methyl 5-amino-2-chloro-4-fluorobenzoate

Cat. No.: B180383
CAS No.: 141772-31-8
M. Wt: 203.6 g/mol
InChI Key: GRQLIRSFYJTUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-chloro-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQLIRSFYJTUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441400
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141772-31-8
Record name Methyl 5-amino-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₇ClFNO₂.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141772-31-8[1][2][3][4]
Molecular Formula C₈H₇ClFNO₂[3][4]
Molecular Weight 203.6 g/mol [3][4]
Appearance White to off-white powder[3]
Melting Point Data not available[5]
Boiling Point Data not available[5][6]
Solubility Data not available[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
¹H NMR (400MHz, CDCl₃) δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[4]
¹³C NMR Data not available
Infrared (IR) Spectroscopy Data not available
Mass Spectrometry (MS) Data not available

Synthesis Protocol

This compound can be synthesized from 2-chloro-4-fluoro-5-nitrobenzoic acid. The following is a detailed experimental protocol.

Materials and Reagents:
  • 2-chloro-4-fluoro-5-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Water (H₂O)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

Experimental Procedure:
  • A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2g, 60mmol), methanol (100mL), and sulfuric acid (0.5mL) is heated to reflux for 6 hours.

  • The reaction mixture is then cooled to 25°C.

  • Ethyl acetate (200mL) and water (300mL) are added to the reaction solution.

  • The ethyl acetate layer is separated and washed with saturated sodium carbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • 10% Pd/C (0.5g) is carefully added to the filtrate.

  • The mixture is hydrogenated at 1 atm for 12 hours.

  • After the reaction is complete, the mixture is filtered.

  • The solvent is removed using rotary evaporation to yield this compound (10.5g, 86% yield).[4]

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_workup Step 2: Work-up cluster_reduction Step 3: Reduction cluster_purification Step 4: Purification A 2-chloro-4-fluoro- 5-nitrobenzoic acid B Reflux with CH3OH, H2SO4 (6 hours) A->B C Intermediate Ester B->C D Add Ethyl Acetate and H2O C->D E Separate organic layer, wash, and dry D->E F Dried organic solution E->F G Add 10% Pd/C F->G H Hydrogenate (1 atm, 12 hours) G->H I Crude Product H->I J Filter I->J K Remove solvent (rotary evaporation) J->K L Methyl 5-amino-2-chloro- 4-fluorobenzoate K->L

Caption: Synthesis workflow for this compound.

Application in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of the herbicide Saflufenacil.[3] Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.

Role in Saflufenacil Synthesis

In the synthesis of Saflufenacil, this compound serves as a building block. It undergoes a series of reactions, including reaction with ethyl trifluoroacetoacetate, to form the core structure of the herbicide.[7]

Saflufenacil_Synthesis A Methyl 5-amino-2-chloro- 4-fluorobenzoate C Reaction A->C B Ethyl trifluoroacetoacetate B->C D Intermediate (1) C->D F Reaction D->F E Methylamine hydrochloride E->F G Intermediate (2) F->G I Reaction G->I H Acylating reagent H->I J 2-chloro-4-fluoro-5-(3-methyl- 2,6-diketone-4-trifluoromethyl- 2,3-dihydropyrimidin-1(6H)-yl)benzoate I->J K Further steps J->K L Saflufenacil K->L

Caption: General workflow for the synthesis of Saflufenacil.

Biological Activity and Signaling Pathway

The end-product synthesized from this compound, Saflufenacil, acts as a herbicide by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme.[8]

Mechanism of PPO Inhibition

PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by herbicides like Saflufenacil leads to the accumulation of protoporphyrinogen IX in the plant cells. This accumulated substrate leaks from the chloroplast and is rapidly oxidized by non-enzymatic processes in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the herbicidal effect.[9][10]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen IX Protoporphyrinogen IX PPO PPO Protoporphyrinogen IX->PPO Substrate Accumulated_Protogen Accumulated Protoporphyrinogen IX Protoporphyrinogen IX->Accumulated_Protogen Leaks out Protoporphyrin IX_chloro Protoporphyrin IX PPO->Protoporphyrin IX_chloro Catalyzes Chlorophylls_Hemes Chlorophylls & Hemes Protoporphyrin IX_chloro->Chlorophylls_Hemes Non_enzymatic_oxidation Non-enzymatic Oxidation Accumulated_Protogen->Non_enzymatic_oxidation Accumulated_Proto Accumulated Protoporphyrin IX Non_enzymatic_oxidation->Accumulated_Proto ROS Reactive Oxygen Species (ROS) Accumulated_Proto->ROS + Light, O2 Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death Saflufenacil Saflufenacil Saflufenacil->PPO Inhibits

Caption: Mechanism of Protoporphyrinogen IX Oxidase (PPO) inhibition.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[11]

Conclusion

This compound is a valuable intermediate in the synthesis of the herbicide Saflufenacil. Its synthesis is well-documented, and its role in the formation of a potent PPO inhibitor highlights its importance in the agrochemical industry. Further research into the properties and applications of this and similar compounds could lead to the development of new and improved crop protection agents.

References

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141772-31-8

This technical guide provides a comprehensive overview of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic ester with the molecular formula C₈H₇ClFNO₂ and a molecular weight of approximately 203.6 g/mol .[1][2][3] It typically presents as a white to off-white powder.[2] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 141772-31-8[1][4][5][6][7][8]
Molecular Formula C₈H₇ClFNO₂[1][3][4]
Molecular Weight 203.6 g/mol [1]
Appearance White to off-white powder[2]
Purity Typically ≥98%[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis and Purification

This compound is primarily synthesized as a key intermediate in the production of the herbicide Saflufenacil.[2][7][9][10][11][12][13] The synthesis generally involves the reduction of the corresponding nitro compound, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Experimental Protocol: Synthesis

A common synthetic route involves the following steps:

  • Esterification: 2-chloro-4-fluoro-5-nitrobenzoic acid is esterified to its methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

  • Reduction: The nitro group of the resulting Methyl 2-chloro-4-fluoro-5-nitrobenzoate is then reduced to an amino group. This transformation is typically carried out using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or through catalytic hydrogenation.

Experimental Protocol: Purification

Purification of the final product is crucial to ensure its suitability for subsequent reactions. Recrystallization is a common method for purifying solid organic compounds.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them.

  • Filtration: The hot solution is filtered to remove any insoluble impurities and, if used, the activated charcoal.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns will be consistent with the substituted benzene ring structure.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl splitting), and the methyl carbon of the ester.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.6), along with characteristic fragmentation patterns.

Applications in Synthesis

The primary documented application of this compound is as a crucial building block in the multi-step synthesis of Saflufenacil, a potent herbicide that acts by inhibiting the protoporphyrinogen oxidase enzyme.[9][11][12][14]

Logical Workflow: Synthesis of Saflufenacil Intermediate

The following diagram illustrates the initial steps in the synthesis of a Saflufenacil intermediate starting from this compound.

G A This compound (CAS: 141772-31-8) B Reaction with Ethyl 4,4,4-trifluoroacetoacetate A->B Step a) C Intermediate (1) B->C D Reaction with Methylamine Hydrochloride C->D Step b) E Intermediate (2) D->E

Caption: Initial steps in the synthesis of a Saflufenacil intermediate.

Role in Drug Development and Biological Pathways

While the primary established use of this compound is in the agrochemical industry, the structural motifs present in this molecule are of interest in medicinal chemistry. Substituted aminobenzoic acids and their esters are known to be important pharmacophores in a variety of therapeutic areas.[15][16][17][18] The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved metabolic stability and binding affinity.[19][20]

Currently, there is limited publicly available information directly linking this compound to specific drug development programs or its interaction with defined biological signaling pathways. However, given the prevalence of fluorinated aromatic compounds in modern pharmaceuticals, it represents a potentially valuable starting material for the synthesis of novel bioactive molecules. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR inhibitors for their potential anticancer activity.[21] Further research may uncover novel applications for this compound and its derivatives in drug discovery.

Conceptual Pathway: From Building Block to Drug Candidate

The diagram below illustrates a conceptual workflow for how a chemical intermediate like this compound could be utilized in a drug discovery program.

G cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Library of Derivatives A->B Chemical Modification C High-Throughput Screening B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling E->F G Lead Candidate F->G

Caption: Conceptual workflow for drug discovery.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key chemical intermediate. Due to the limited availability of public experimental data, this document combines confirmed chemical properties with information on its synthesis and its role in the production of the herbicide Saflufenacil. This guide is intended to be a valuable resource for professionals in research and development.

Molecular Structure and Chemical Properties

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, a chlorine atom, and a fluorine atom at positions 1, 5, 2, and 4, respectively.

Molecular Formula: C₈H₇ClFNO₂[1]

Molecular Weight: 203.6 g/mol [1]

CAS Number: 141772-31-8[1]

Appearance: White to off-white powder.[1]

A summary of key chemical identifiers is provided in the table below.

PropertyValueSource
CAS Number 141772-31-8[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.6 g/mol [1]
Synonyms 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester[1]

Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules, notably the herbicide Saflufenacil.[1] The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid.

A plausible synthetic route is the reduction of a nitro group to an amine, followed by esterification. The following diagram illustrates a logical workflow for its preparation.

Synthesis_Workflow Figure 1. Plausible Synthesis Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_esterification Esterification cluster_reduction Reduction 2-Chloro-4-fluoro-5-nitrotoluene 2-Chloro-4-fluoro-5-nitrotoluene 2-Chloro-4-fluoro-5-nitrobenzoic_acid 2-Chloro-4-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluoro-5-nitrotoluene->2-Chloro-4-fluoro-5-nitrobenzoic_acid e.g., KMnO4 Methyl_2-chloro-4-fluoro-5-nitrobenzoate Methyl 2-chloro-4-fluoro-5-nitrobenzoate 2-Chloro-4-fluoro-5-nitrobenzoic_acid->Methyl_2-chloro-4-fluoro-5-nitrobenzoate CH3OH, H+ Methyl_5-amino-2-chloro-4-fluorobenzoate This compound Methyl_2-chloro-4-fluoro-5-nitrobenzoate->Methyl_5-amino-2-chloro-4-fluorobenzoate e.g., Fe, HCl

Plausible synthesis workflow for this compound.
Experimental Protocol: Esterification of 5-Amino-2-chloro-4-fluorobenzoic Acid (General Procedure)

Disclaimer: The following is a general experimental protocol for Fischer esterification and has not been specifically validated for this compound due to a lack of published specific procedures. This should be adapted and optimized by qualified personnel.

Materials:

  • 5-Amino-2-chloro-4-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 5-Amino-2-chloro-4-fluorobenzoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

  • Aromatic protons: Two signals in the aromatic region (approx. 6.5-7.5 ppm).

  • Amino group protons: A broad singlet (approx. 3.5-4.5 ppm).

  • Methyl ester protons: A singlet (approx. 3.8 ppm).

¹³C NMR (Predicted):

  • Carbonyl carbon: A signal in the downfield region (approx. 165-170 ppm).

  • Aromatic carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).

  • Methyl ester carbon: A signal around 52 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretch: 3300-3500 cm⁻¹ (two bands for -NH₂)

  • C-H stretch (aromatic): 3000-3100 cm⁻¹

  • C-H stretch (aliphatic): 2850-2960 cm⁻¹

  • C=O stretch (ester): 1700-1720 cm⁻¹

  • C=C stretch (aromatic): 1500-1600 cm⁻¹

  • C-N stretch: 1250-1350 cm⁻¹

  • C-O stretch (ester): 1000-1300 cm⁻¹

  • C-Cl stretch: 600-800 cm⁻¹

  • C-F stretch: 1000-1400 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 203 and 205 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Role in Signaling Pathways and Drug Development

This compound is a crucial intermediate in the synthesis of the herbicide Saflufenacil.[1] Saflufenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. The logical relationship is depicted below.

Signaling_Pathway Figure 2. Role as a Chemical Intermediate Methyl_5_amino This compound Saflufenacil Saflufenacil Methyl_5_amino->Saflufenacil Synthesis Intermediate PPO Protoporphyrinogen Oxidase (PPO) Saflufenacil->PPO Inhibits Plant_Death Plant Death PPO->Plant_Death Leads to

Logical relationship of this compound to its end-product's biological target.

Safety and Handling

Disclaimer: A comprehensive safety profile for this compound is not publicly available. Standard laboratory safety precautions for handling chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a confirmed molecular structure and a key role in the synthesis of the herbicide Saflufenacil. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, this guide provides a foundational understanding of the compound for research and development purposes. Further experimental characterization is recommended for any application.

References

A Technical Guide to the Spectroscopic Data of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-amino-2-chloro-4-fluorobenzoate. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted spectroscopic data for the target molecule. For comparative purposes, experimental data for the structurally related compound, Methyl 2-amino-5-chlorobenzoate, is also included. Furthermore, detailed experimental protocols for the acquisition of such spectroscopic data are provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the related compound, Methyl 2-amino-5-chlorobenzoate.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~7.6 (d, 1H, Ar-H)~165 (C=O)
~6.5 (d, 1H, Ar-H)~155 (d, C-F)
~4.5 (br s, 2H, -NH₂)~145 (C-NH₂)
~3.8 (s, 3H, -OCH₃)~120 (d, C-H)
~115 (C-Cl)
~110 (d, C-H)
~105 (C-COOCH₃)
~52 (-OCH₃)

Note: Predicted values are generated using standard NMR prediction algorithms and may differ from experimental values.

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data for this compound

Mass Spectrometry (Predicted) Infrared Spectroscopy (Predicted)
m/z Wavenumber (cm⁻¹)
203.01 (M⁺, ¹²C₈¹H₇³⁵Cl¹⁹F¹⁴N¹⁶O₂)~3400-3300 (N-H stretching, amine)
205.01 (M⁺+2, due to ³⁷Cl isotope)~3000-2850 (C-H stretching, methyl)
~1720 (C=O stretching, ester)
~1620 (N-H bending, amine)
~1600, 1500 (C=C stretching, aromatic)
~1250 (C-O stretching, ester)
~1100 (C-F stretching)
~800 (C-Cl stretching)
Experimental Spectroscopic Data for Methyl 2-amino-5-chlorobenzoate

For comparative analysis, the following tables present available experimental data for the structurally similar compound, Methyl 2-amino-5-chlorobenzoate.

Table 3: Experimental ¹H NMR and ¹³C NMR Data for Methyl 2-amino-5-chlorobenzoate

¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
Data not available in searched resources.Data not available in searched resources.[1][2][3]
Expected Signals:Expected Signals:
Singlet for -OCH₃ (~3.8 ppm)Carbonyl carbon (~167 ppm)
Signals for aromatic protons (6.5-8.0 ppm)Aromatic carbons (110-150 ppm)
Broad singlet for -NH₂ protonsMethyl carbon (~52 ppm)

Table 4: Experimental Mass Spectrometry and Infrared Spectroscopy Data for Methyl 2-amino-5-chlorobenzoate

Mass Spectrometry Infrared Spectroscopy
m/z Wavenumber (cm⁻¹)
Molecular Ion (M⁺): 185[1][4]Key absorptions include N-H stretching, C=O stretching of the ester, C-N stretching, and C-Cl stretching.[1]
Base Peak: 153[1]
Other significant peaks: 154, 185[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution. This can be done manually or automatically.

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the free induction decay (FID).

    • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

    • For solid samples, direct insertion probes can also be used.

  • Ionization:

    • Select an appropriate ionization method. For small organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

    • EI provides extensive fragmentation, which is useful for structural elucidation.

    • ESI is a softer ionization technique that typically yields the molecular ion, which is useful for determining the molecular weight.

  • Mass Analysis and Detection:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Technique: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer's sample holder.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Spectroscopic_Analysis_Workflow Start Compound Synthesis / Isolation Purity Purity Assessment (e.g., LC-MS, TLC) Start->Purity Initial Characterization MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purity->MS Pure Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Purity->IR Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purity->NMR Pure Sample Structure_Elucidation Structure Elucidation Combine all data MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Final_Structure Proposed Structure Structure_Elucidation->Final_Structure Confirmation

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Methyl 5-amino-2-chloro-4-fluorobenzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on currently available data, which is limited. All personnel handling this compound must consult the most recent Safety Data Sheet (SDS) and exercise extreme caution. A thorough risk assessment should be conducted before any use.

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a substituted aromatic ester with potential applications in pharmaceutical synthesis and materials science. As with any novel or specialized chemical, a comprehensive understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a summary of the available safety information, recommended handling procedures, and emergency protocols.

Physicochemical Properties

Limited quantitative data regarding the physicochemical properties of this compound is publicly available. The following table summarizes the known information.

PropertyValueSource
CAS Number 141772-31-8[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.6 g/mol [1]
Synonyms 2-fluoro-4-chloro-5-methoxycarbonylaniline, methyl 5-amino-2-chloro-4-fluoro-benzoate, QC-8649[2]

Hazard Identification and Classification

As of the latest review of available safety data sheets, specific hazard classifications and GHS pictograms for this compound have not been established. The available documentation frequently states "no data available" for toxicological properties and GHS classification[2].

In the absence of specific data, it is prudent to handle this compound as potentially hazardous. Based on the safety profiles of structurally similar compounds, potential hazards may include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: May cause serious eye irritation, including redness, watering, and pain.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

A comprehensive risk assessment is mandatory before handling this substance.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on general best practices for handling chemical compounds with unknown hazards.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram illustrates a logical workflow for PPE selection based on the potential hazards.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Potential Hazards (Skin, Eye, Inhalation) SkinContact Potential Skin Contact? Start->SkinContact EyeContact Potential Eye Contact? Start->EyeContact Inhalation Potential Inhalation of Dust/Vapors? Start->Inhalation Gloves Wear Chemical Resistant Gloves (e.g., Nitrile) SkinContact->Gloves Yes LabCoat Wear Standard Lab Coat SkinContact->LabCoat Yes Goggles Wear Safety Goggles with Side Shields EyeContact->Goggles Yes FaceShield Consider Face Shield for Splash Hazard EyeContact->FaceShield High Risk Respirator Use NIOSH-approved Respirator (if dust/aerosols are generated) Inhalation->Respirator Yes

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools if the compound is a combustible solid.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials and foodstuffs.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see section 4.2).

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

The following diagram outlines a general workflow for responding to a chemical spill.

Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess the Situation (Size, Hazard Level) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Notify Notify Supervisor and Safety Officer Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Using Appropriate Materials Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: General workflow for chemical spill response.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Toxicological Information

There is no specific toxicological data available for this compound in the public domain. The following table reflects this lack of information.

EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Given the absence of data, it is crucial to minimize exposure through all routes.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow from hazard awareness to the implementation of control measures.

Safety_Logic_Diagram cluster_knowledge Information & Assessment cluster_action Control Measures Compound This compound CAS: 141772-31-8 SDS Safety Data Sheet (SDS) Limited/No Data Available Compound->SDS RiskAssessment Risk Assessment Handle as Potentially Hazardous SDS->RiskAssessment Engineering Engineering Controls - Fume Hood - Eyewash Station RiskAssessment->Engineering PPE Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat - Respirator (if needed) RiskAssessment->PPE Procedures Safe Work Procedures - Avoid Contact - Avoid Dust - Proper Storage RiskAssessment->Procedures Emergency Emergency Preparedness - Spill Kit - First Aid Knowledge RiskAssessment->Emergency

Caption: Logical relationship of safety information and control measures.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the material to enter drains or waterways.

Conclusion

While this compound holds potential for various research and development applications, the current lack of comprehensive safety and toxicological data necessitates a highly cautious approach to its handling. Adherence to the general safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment, is essential for minimizing risk. All work with this compound must be preceded by a thorough, specific risk assessment conducted by qualified personnel.

References

Methyl 5-amino-2-chloro-4-fluorobenzoate: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a polysubstituted aniline derivative that has emerged as a valuable and versatile synthetic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive amino group, an ester functionality, and strategically placed halogen atoms, makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol [1]
CAS Number 141772-31-8[1]
Appearance Off-white to light yellow crystalline solid
Melting Point 118-122 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Observed Features
¹H NMR (400 MHz, CDCl₃) δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[1]
¹³C NMR (Predicted) δ ~52 (OCH₃), ~110-150 (Aromatic C), ~165 (C=O)
Infrared (IR) ~3400-3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) m/z (M⁺) = 203.01

Note: Predicted ¹³C NMR and IR values are based on typical chemical shifts for the respective functional groups and data from structurally similar compounds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This two-step process starts with the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Synthetic Scheme

Synthesis_of_Methyl_5_amino_2_chloro_4_fluorobenzoate start 2-Chloro-4-fluoro-5-nitrobenzoic Acid intermediate Methyl 2-chloro-4-fluoro-5-nitrobenzoate start:e->intermediate:w CH₃OH, H₂SO₄ (cat.) Reflux product This compound intermediate:e->product:w H₂, Pd/C Ethyl Acetate

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • To a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (200 mL) and water (300 mL) to the reaction mixture.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 2-chloro-4-fluoro-5-nitrobenzoate from the previous step in ethyl acetate (200 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound (10.5 g, 86% overall yield).[1]

Alternative Synthetic Approaches

While the reduction of the nitro-precursor is the most direct route, other methods for the synthesis of polysubstituted anilines could potentially be adapted. These include:

  • Buchwald-Hartwig Amination: Cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst. This could be a viable route if a suitably substituted aryl halide precursor is available.

  • Nucleophilic Aromatic Substitution (SNA_r): Direct amination of an activated aryl fluoride or chloride with an ammonia equivalent. The electron-withdrawing groups on the aromatic ring of a suitable precursor could facilitate this reaction.

These alternative routes may offer advantages in terms of substrate scope and functional group tolerance but often require more specialized catalysts and reaction conditions.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The structural motifs present in this compound make it an ideal starting material for the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Overexpression of VEGFR-2 is implicated in the growth and metastasis of many solid tumors. Consequently, inhibitors of VEGFR-2 are a major focus of anticancer drug development. The amino group of this compound provides a convenient handle for the construction of heterocyclic cores found in many VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Migration ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow and Logic

The synthesis and purification of this compound follows a standard workflow in organic synthesis. This can be visualized to better understand the sequence of operations and decision-making processes.

Synthesis_Workflow Start Start: Starting Materials (2-Chloro-4-fluoro-5-nitrobenzoic acid, Methanol, etc.) Esterification Esterification Reaction Start->Esterification Workup1 Aqueous Workup (Extraction, Washes) Esterification->Workup1 Reduction Catalytic Hydrogenation Workup1->Reduction Filtration Filtration (Removal of Pd/C) Reduction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Recrystallization or Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Pure Product FinalProduct Final Product: This compound Purification->FinalProduct Meets Purity Specs Characterization->FinalProduct

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive component for the construction of novel therapeutic agents. The strategic incorporation of this moiety into lead compounds, especially in the development of kinase inhibitors targeting pathways such as VEGFR-2, holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important synthetic intermediate in their research endeavors.

References

The Strategic Role of Methyl 5-amino-2-chloro-4-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 5-amino-2-chloro-4-fluorobenzoate, a strategically substituted aromatic compound, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique arrangement of reactive functional groups—an amine, a chloro group, a fluoro group, and a methyl ester—on a benzene ring provides a versatile scaffold for the synthesis of a diverse array of complex, biologically active molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. We will explore its synthesis, key reactions, and the biological activities of the resulting compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 141772-31-8[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.6 g/mol [1]
Appearance SolidN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Soluble in organic solvents like ethyl acetate and methanol.[1]

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. This common pathway highlights the accessibility of this key intermediate for broader research and development.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL) with a catalytic amount of sulfuric acid (0.5 mL) is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is worked up by adding ethyl acetate (200 mL) and water (300 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1]

Step 2: Reduction of the Nitro Group

To a solution of the methyl 2-chloro-4-fluoro-5-nitrobenzoate intermediate in ethyl acetate, 10% Palladium on activated carbon (Pd/C) is carefully added. The mixture is then subjected to hydrogenation (H₂) at 1 atmosphere for 12 hours.[1] Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to afford this compound.[1]

Synthesis_Workflow Start 2-chloro-4-fluoro-5-nitrobenzoic acid Step1 Esterification (CH3OH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 2-chloro-4-fluoro-5-nitrobenzoate Step1->Intermediate Step2 Reduction (H2, 10% Pd/C) Intermediate->Step2 End This compound Step2->End

Fig. 1: Synthesis workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably quinazolines. The quinazoline scaffold is a "privileged structure" found in numerous approved kinase inhibitors targeting signaling pathways implicated in cancer.

The Quinazoline Core: A Gateway to Kinase Inhibition

The synthesis of the quinazoline ring system from anthranilic acid derivatives like this compound is a well-established strategy. The process typically involves cyclization with a formamide source to construct the pyrimidine ring fused to the benzene ring.

Quinazoline_Synthesis Start This compound Step1 Cyclization (e.g., Formamide, High Temp) Start->Step1 Intermediate1 Quinazolinone Intermediate Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2 or POCl3) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Derivative Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (Amine) Intermediate2->Step3 End Substituted Quinazoline (Kinase Inhibitor) Step3->End

Fig. 2: General synthetic scheme for quinazoline-based kinase inhibitors.
Targeting the Epidermal Growth Factor Receptor (EGFR)

Derivatives of substituted aminobenzoates are instrumental in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC).

One notable example involves the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. While not starting from the exact title compound, the principles are directly applicable. These studies demonstrate that the substituted aniline core is crucial for potent biological activity.

Quantitative Data: Anticancer Activity of Related EGFR Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of hydrazine-1-carbothioamide derivatives synthesized from a related 4-amino-3-chloro benzoate ester against various human cancer cell lines.

CompoundA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
N5a 1.12 ± 0.082.31 ± 0.153.17 ± 0.21[2]
Erlotinib (Control) 4.87 ± 0.327.23 ± 0.519.84 ± 0.76[2]

These results indicate that derivatives synthesized from this class of building blocks can exhibit potent anticancer activity, surpassing that of the established EGFR inhibitor, Erlotinib, in these cell lines.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and metastasis. The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two major downstream signaling axes. Kinase inhibitors derived from scaffolds like this compound typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Fig. 3: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation

The characterization of novel compounds derived from this compound necessitates robust and standardized biological assays.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 384-well plate, add the EGFR enzyme to each well (except for the negative control).

  • Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • IC₅₀ values are calculated from the dose-response curves.[4][5]

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Add test compounds (various concentrations) Start->Step1 Step2 Incubate (e.g., 72 hours) Step1->Step2 Step3 Add MTT solution and incubate Step2->Step3 Step4 Solubilize formazan crystals Step3->Step4 End Measure absorbance and calculate IC50 Step4->End

Fig. 4: Workflow for a typical MTT cell viability assay.

Conclusion

This compound is a high-value starting material in medicinal chemistry, offering a direct route to the synthesis of complex heterocyclic structures with significant therapeutic potential. Its application in the development of kinase inhibitors, particularly those targeting the EGFR signaling pathway, underscores its importance in the ongoing search for more effective and selective cancer therapies. The synthetic accessibility of this building block, combined with the proven biological activity of its derivatives, ensures its continued relevance for researchers and drug development professionals. Future exploration of novel synthetic transformations and the biological evaluation of new derivatives will undoubtedly unlock further therapeutic opportunities.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research, and explores the synthesis of its derivatives through various synthetic transformations. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows to support research and development in the chemical sciences.

Synthesis of the Core Compound: this compound

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. This process includes an initial esterification followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL) containing sulfuric acid (0.5 mL) is heated to reflux for 6 hours. After cooling to 25°C, ethyl acetate (200 mL) and water (300 mL) are added. The organic layer is separated, washed with saturated sodium carbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

Step 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

To the filtered ethyl acetate solution from the previous step, 10% Palladium on activated carbon (0.5 g) is carefully added. The mixture is then hydrogenated under a hydrogen atmosphere (1 atm) for 12 hours. Upon completion of the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation to yield this compound.

Quantitative Data for the Synthesis of the Core Compound
ParameterValueReference
Starting Material2-chloro-4-fluoro-5-nitrobenzoic acid[1]
Yield10.5 g (86%)[1]
Purity99%[2]
AppearanceWhite to off-white powder[2]
Spectroscopic Data
  • ¹H NMR (400MHz, CDCl₃): δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[1].

Derivatization of this compound

The amino group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential biological activity. Key transformations include N-acylation, amide bond formation, Suzuki coupling, and the synthesis of heterocyclic systems such as quinazolines and pyrimidines.

N-Acylation

N-acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification is useful for introducing a variety of functional groups and altering the electronic properties of the molecule.

General Experimental Protocol for N-Acylation:

To a solution of this compound in a suitable solvent (e.g., dichloromethane, pyridine), an acylating agent (e.g., acetyl chloride, benzoyl chloride) and a base (e.g., triethylamine, pyridine) are added. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Amide Bond Formation

The amino group can participate in amide bond formation with carboxylic acids using standard coupling reagents.

General Experimental Protocol for Amide Bond Formation:

A mixture of this compound, a carboxylic acid, a coupling agent (e.g., DCC, EDC), and a base (e.g., DMAP) in an appropriate solvent (e.g., DMF, DCM) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the desired amide derivative.

Suzuki Coupling

The chloro-substituent on the aromatic ring can be utilized in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids to form C-C bonds, leading to biaryl derivatives.

General Experimental Protocol for Suzuki Coupling:

A mixture of this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere. After completion, the reaction is cooled, and the product is extracted and purified.

Synthesis of Quinazoline Derivatives

The amino and ester functionalities of this compound make it a suitable precursor for the synthesis of quinazoline derivatives, which are known for their broad range of biological activities.

General Experimental Protocol for Quinazoline Synthesis:

This compound can be reacted with a formamide equivalent or a nitrile in the presence of a suitable catalyst and reaction conditions to construct the quinazoline ring system.

Synthesis of Pyrimidine Derivatives

Similarly, the core compound can be used as a building block for the synthesis of pyrimidine derivatives through condensation reactions with appropriate precursors.

General Experimental Protocol for Pyrimidine Synthesis:

Reaction of this compound with a 1,3-dicarbonyl compound or its equivalent in the presence of a condensing agent can lead to the formation of a pyrimidine ring.

Visualizations of Synthetic Pathways and Workflows

Synthesis of this compound

Synthesis_Core_Compound 2-chloro-4-fluoro-5-nitrobenzoic acid 2-chloro-4-fluoro-5-nitrobenzoic acid Methyl 2-chloro-4-fluoro-5-nitrobenzoate Methyl 2-chloro-4-fluoro-5-nitrobenzoate 2-chloro-4-fluoro-5-nitrobenzoic acid->Methyl 2-chloro-4-fluoro-5-nitrobenzoate CH3OH, H2SO4 Reflux This compound This compound Methyl 2-chloro-4-fluoro-5-nitrobenzoate->this compound H2, 10% Pd/C Ethyl Acetate

Caption: Synthesis of the core compound.

General Derivatization Pathways

Derivatization_Pathways cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core This compound N-Acylation N-Acylation Core->N-Acylation Amide_Formation Amide Bond Formation Core->Amide_Formation Suzuki_Coupling Suzuki Coupling Core->Suzuki_Coupling Heterocycle_Formation Heterocycle Synthesis Core->Heterocycle_Formation N_Acyl_Derivatives N-Acyl Derivatives N-Acylation->N_Acyl_Derivatives Amide_Derivatives Amide Derivatives Amide_Formation->Amide_Derivatives Biaryl_Derivatives Biaryl Derivatives Suzuki_Coupling->Biaryl_Derivatives Quinazolines_Pyrimidines Quinazolines, Pyrimidines, etc. Heterocycle_Formation->Quinazolines_Pyrimidines

Caption: Overview of derivatization pathways.

Experimental Workflow for Derivative Synthesis

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Derivative Characterization->Final_Product

References

Technical Guide: Biological Activity of Methyl 5-amino-2-chloro-4-fluorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are established as versatile scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3] The structural adaptability of the aminobenzoic acid core, which allows for substitutions on the aromatic ring as well as modifications of the amino and carboxyl groups, makes it a valuable building block in drug discovery.[1] This guide focuses on the biological activities of analogs of Methyl 5-amino-2-chloro-4-fluorobenzoate, a halogenated PABA derivative. While data on the specific biological activity of this compound itself is limited in the public domain, numerous analogs bearing substitutions such as chloro, fluoro, and various ester and amide functionalities have demonstrated significant biological potential, particularly as anticancer and antimicrobial agents.[1][3][4][5]

The introduction of halogen atoms, such as fluorine and chlorine, into pharmacologically active molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] This guide provides a consolidated overview of the quantitative biological data, experimental methodologies, and potential mechanisms of action for analogs of this compound, aiming to serve as a comprehensive resource for researchers in the field.

Quantitative Biological Activity Data

The biological activities of various analogs of this compound have been evaluated against numerous cancer cell lines and microbial strains. The following tables summarize the key quantitative data from these studies.

Anticancer Activity

The cytotoxic effects of several aminobenzoic acid derivatives have been quantified, typically as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound/Analog DescriptionCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
PABA-NO (a diazeniumdiolate of N-methyl-p-aminobenzoic acid)OVCAR-3 (Ovarian)NCI 51-Cell Line Screen9.8 (Mean GI50)[6]
PABA-NO Analog 6b51 Human Cancer Cell LinesNCI 51-Cell Line Screen23 (Mean GI50)[6]
PABA-NO Analog 6c51 Human Cancer Cell LinesNCI 51-Cell Line Screen68 (Mean GI50)[6]
Chloro anilinoquinoline derivativeMCF-7 (Breast)Not Specified3.42[1]
Chloro anilinoquinoline derivativeA549 (Lung)Not Specified5.97[1]
Acrylamide-PABA analog 4jMCF-7 (Breast)Not Specified1.83[7]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative 14MCF-7 (Breast)MTT Assay15.6[8]
4-N-(p-chlorophenyl)sulfonamide-4-aminobenzoic acidHT-29 (Colon)SRB Assay3.9[8]
Schiff bases of PABAHepG2 (Liver)Not Specified≥ 15.0[3]
Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Analog DescriptionMicrobial StrainMIC (µM)Reference
Schiff bases of PABAMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62[3]
Schiff bases of PABAMycobacterium species≥ 62.5[3]
Schiff bases of PABAFungal strains≥ 7.81[3]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilis2.11[9]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)Candida albicans1.81[9]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5)Aspergillus niger1.81[9]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10)Staphylococcus strains32 µg/mL[4]

Experimental Protocols

This section details the standard methodologies used to evaluate the biological activities of the subject compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[10]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[15][16]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15] This is typically further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[16][17]

  • Inoculation: Add a defined volume of the standardized inoculum to each well of the microtiter plate.[16] Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[16][18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15]

Visualizations: Workflows and Pathways

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of novel aminobenzoic acid analogs and their subsequent biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., p-Aminobenzoic Acid) reaction Chemical Modification (e.g., Esterification, Amidation, Schiff Base Formation) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification invitro In Vitro Assays (Anticancer, Antimicrobial) purification->invitro Test Compounds data_analysis Data Analysis (IC50, MIC Determination) invitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reaction Lead Optimization lead_compound Lead Compound Identification sar->lead_compound G cluster_inhibition Inhibition compound PABA Analog (e.g., Acrylamide-PABA hybrid) tubulin β-Tubulin compound->tubulin Binds to inhibit_poly Inhibition of Polymerization compound->inhibit_poly microtubules Microtubules tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis (Cell Division) mitotic_spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to inhibit_poly->microtubules Disrupts

References

Methodological & Application

Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis and subsequent reactions of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of agrochemicals and a potential building block for pharmaceutical compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • Methanol (CH₃OH)

  • Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2g, 60mmol), methanol (100mL), and sulfuric acid (0.5mL) is heated to reflux for 6 hours.[1]

  • The reaction mixture is then cooled to 25°C.

  • Ethyl acetate (200mL) and water (300mL) are added to the reaction solution.

  • The ethyl acetate layer is separated, washed with saturated Na₂CO₃ solution and brine, and then dried over anhydrous Na₂SO₄.

  • The solution is filtered, and 10% Pd/C (0.5g) is carefully added.

  • The mixture is hydrogenated at 1 atm for 12 hours.

  • Upon completion of the reaction, the mixture is filtered.

  • The solvent is removed using rotary evaporation to yield this compound.

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-chloro-4-fluoro-5-nitrobenzoic acid219.5513.260
Methanol32.04--
Sulfuric Acid98.08--
10% Palladium on carbon-0.5-
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound203.6010.586

Application in Agrochemical Synthesis: Intermediate for Saflufenacil

This compound is a crucial intermediate in the synthesis of the herbicide Saflufenacil.[2] A key step involves the reaction with ethyl trifluoroacetoacetate.

Experimental Protocol: Reaction with Ethyl Trifluoroacetoacetate

This protocol describes the initial step in the formation of the pyrimidinedione ring system of Saflufenacil.

Materials:

  • This compound

  • Ethyl trifluoroacetoacetate

  • Toluene

  • Sodium hydroxide

  • 1 mol/L Hydrochloric acid

Procedure:

  • Dissolve 100g of this compound and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.[3]

  • Add 9.8g of sodium hydroxide to the solution.[3]

  • Heat the reaction mixture to 100°C and maintain for 2 hours.[3]

  • After cooling to room temperature, wash the mixture with 1 mol/L dilute hydrochloric acid.[3]

  • Separate the organic layer, dry it, and concentrate to obtain the intermediate product.[3]

Quantitative Data Summary:

ReactantAmount (g)
This compound100
Ethyl trifluoroacetoacetate108
Toluene500ml
Sodium hydroxide9.8
Product Yield (g)
Intermediate (1)150.1

Potential Application in Medicinal Chemistry: Synthesis of Quinazolines

Substituted anthranilates, such as this compound, are valuable starting materials for the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are present in numerous biologically active compounds. A general approach involves the condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization.

General Experimental Workflow for Quinazoline Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A Methyl 5-amino-2-chloro- 4-fluorobenzoate C Acylated Intermediate A->C Base B Acylating Agent (e.g., Acyl Chloride, Anhydride) B->C E Substituted Quinazolinone C->E Heating D Ammonia or Amine Source D->E G cluster_0 Chloroplast cluster_1 Mechanism of Inhibition cluster_2 Cellular Effects A Glutamate B Protoporphyrinogen IX A->B Biosynthesis Pathway D Protoporphyrin IX B->D Oxidation H Accumulation of Protoporphyrinogen IX B->H C Protoporphyrinogen IX Oxidase (PPO) G Inhibition E Chlorophyll D->E Further Synthesis F Saflufenacil F->C I Oxidative Stress (Reactive Oxygen Species) H->I Light J Cell Death I->J

References

Application Note: Spectroscopic Characterization of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) data for Methyl 5-amino-2-chloro-4-fluorobenzoate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural representation.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a key intermediate, its structural confirmation is paramount. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note presents the predicted NMR data for this compound and a standardized protocol for its experimental verification.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for substituents on a benzene ring and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

SignalPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
H-3~ 7.5 - 7.8Doublet (d)~ 8 - 10Aromatic Proton
H-6~ 6.5 - 6.8Doublet (d)~ 6 - 8Aromatic Proton
NH₂~ 3.8 - 4.5Broad Singlet (br s)-Amino Protons
OCH₃~ 3.9Singlet (s)-Methyl Protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C=O~ 165 - 168
C-4 (C-F)~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-5 (C-NH₂)~ 145 - 150
C-1~ 130 - 135
C-2 (C-Cl)~ 120 - 125
C-3~ 115 - 120 (d, ²JCF ≈ 20-25 Hz)
C-6~ 105 - 110 (d, ²JCF ≈ 20-25 Hz)
OCH₃~ 52 - 54

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.2. NMR Spectrometer Setup

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

3.3. ¹H NMR Data Acquisition

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

3.4. ¹³C NMR Data Acquisition

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

3.5. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization

4.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for NMR assignments.

Caption: Chemical structure of this compound.

4.2. Experimental Workflow

The logical flow for the characterization of this compound via NMR spectroscopy is depicted below.

workflow cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Spectrometer Setup A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing C->E D->E F Structure Elucidation E->F

Caption: Workflow for NMR data acquisition and analysis.

Application Note and Protocol: Determination of the Solubility of Methyl 5-amino-2-chloro-4-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the solubility of Methyl 5-amino-2-chloro-4-fluorobenzoate in various organic solvents. Due to the lack of publicly available quantitative solubility data for this specific compound, this protocol outlines a standardized experimental procedure that can be employed to generate reliable and reproducible solubility profiles. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and various analytical techniques.

Introduction

This compound is an organic compound that serves as a building block in the synthesis of more complex molecules, potentially including pharmacologically active agents. Its solubility in different organic solvents is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and the formulation of solutions for screening and analysis. This document presents a general yet detailed protocol for determining the solubility of this compound.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Toluene25
e.g., Hexane25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., Dimethylformamide (DMF)25

Experimental Protocol for Solubility Determination

The following protocol describes a common and reliable method for determining the solubility of a solid compound in an organic solvent. This method, often referred to as the "shake-flask" method, involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Vortex mixer or shaker bath

  • Temperature-controlled incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Standard laboratory glassware

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 2-5 mL). The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath or on a vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours.[1]

    • Visually inspect the vial to ensure that solid material remains, confirming that the solution is saturated.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, reweigh the vial containing the solid residue.

      • The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in g/L.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Accurately dilute the filtered saturated solution with a known volume of a suitable solvent.

      • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

      • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

      • Calculate the original concentration in the saturated solution, which represents the solubility.

  • Data Recording:

    • Record the solvent used, the temperature of equilibration, and the determined solubility in both g/L and mol/L.

    • Note any relevant observations, such as color changes or difficulties in filtration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Equilibrate for 24-48 hours C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Quantify concentration (e.g., HPLC, Gravimetric) F->G H Calculate Solubility (g/L, mol/L) G->H

Figure 1. Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound and should be considered when conducting these experiments and interpreting the results:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1]

  • Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1]

  • Molecular Size: Larger molecules are often less soluble than smaller molecules.[1]

  • Crystalline Structure: The crystal lattice energy of the solid can impact its solubility.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of specific hazards.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Purification of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods—recrystallization, column chromatography, and acid-base extraction—are presented to achieve high purity of the target compound.

Overview of Purification Techniques

This compound can be purified using several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity and scale of the purification.

  • Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

  • Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase. It is effective for separating the target compound from both more polar and less polar impurities.

  • Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating the basic amine product from acidic or neutral impurities.

Quantitative Data Summary

The following table summarizes typical results that can be expected from each purification method. Please note that the purity and yield are dependent on the quality of the crude material and the precise execution of the protocols.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization85-95%>99%70-85%
Column Chromatography70-90%>99.5%60-80%
Acid-Base Extraction60-85%>98%80-95%

Experimental Protocols

Recrystallization

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point). Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography. Due to the basic nature of the amino group, which can lead to tailing on acidic silica gel, the mobile phase is modified with a small amount of triethylamine (TEA).

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a level bed. Drain the excess hexane until the solvent level is just above the silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA) or a suitable solvent like dichloromethane.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., gradient from 5% to 30% ethyl acetate in hexane, all containing 0.1% TEA).

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Acid-Base Extraction

This protocol describes the separation of the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine.

  • Washing (Organic Layer): The remaining organic layer, containing any neutral or acidic impurities, can be washed with brine, dried over anhydrous sulfate, and the solvent evaporated to isolate these components if desired.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The deprotonated amine will precipitate out of the solution.

  • Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil or remains dissolved, extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Column Column Chromatography (Silica, Hexane/EtOAc) Crude->Column Extraction Acid-Base Extraction Crude->Extraction Pure Pure Product (>99% Purity) Recrystallization->Pure Column->Pure Extraction->Pure

Caption: Overview of purification pathways for this compound.

Recrystallization_Protocol A Dissolve crude product in minimal hot ethanol B Hot filtration (optional) A->B C Add water dropwise until turbid B->C D Add a few drops of hot ethanol to redissolve C->D E Cool slowly to crystallize D->E F Isolate crystals by filtration E->F G Wash with cold ethanol/water F->G H Dry under vacuum G->H

Caption: Step-by-step workflow for the recrystallization protocol.

Column_Chromatography_Protocol A Pack silica gel column B Dissolve and load crude sample A->B C Elute with Hexane/EtOAc gradient (+0.1% TEA) B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Dry under vacuum G->H

Caption: Step-by-step workflow for the column chromatography protocol.

Acid_Base_Extraction_Protocol A Dissolve crude in organic solvent B Extract with 1 M HCl A->B C Separate aqueous layer (contains protonated amine) B->C D Basify aqueous layer with 1 M NaOH C->D E Isolate/Extract precipitated product D->E F Dry and evaporate solvent E->F G Pure Product F->G

Caption: Step-by-step workflow for the acid-base extraction protocol.

Application Notes and Protocols: Incorporation of Methyl 5-amino-2-chloro-4-fluorobenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 5-amino-2-chloro-4-fluorobenzoate as a precursor for an unnatural amino acid in solid-phase peptide synthesis (SPPS). The incorporation of this halogenated aminobenzoic acid derivative can introduce unique conformational constraints, altered electronic properties, and potential new binding interactions within a peptide, making it a valuable tool in drug discovery and the development of novel peptidomimetics.[1][2][3][4]

Overview and Potential Applications

This compound is not a standard amino acid but can be readily converted into an Fmoc-protected building block for use in established Fmoc-based solid-phase peptide synthesis protocols.[5][6] The presence of chloro and fluoro substituents on the aromatic ring can enhance the metabolic stability and binding affinity of the resulting peptide due to altered lipophilicity and electrostatic interactions.[7]

Potential Applications Include:

  • Drug Discovery: As a component of peptidomimetics to improve pharmacokinetic properties such as in vivo stability and cell permeability.[1][3]

  • Molecular Probes: To study protein-protein interactions by introducing a structurally rigid and electronically distinct moiety.

  • Materials Science: In the synthesis of peptide-based nanomaterials with unique self-assembly properties.

The general strategy involves a two-step preparation of the building block prior to its use in peptide synthesis:

  • Fmoc Protection: The 5-amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Saponification: The methyl ester is hydrolyzed to yield the free carboxylic acid, which is necessary for peptide bond formation.

The resulting Fmoc-5-amino-2-chloro-4-fluorobenzoic acid can then be used in standard SPPS cycles.

Physicochemical Properties and Handling

While specific data for this compound is not extensively published, the properties of the related compound, 5-Amino-2-chloro-4-fluoro-benzoic acid, are noted as a white solid with a purity of 95%, requiring storage at 0-5°C.[8] It is recommended to handle the methyl ester derivative under similar conditions.

PropertyValue (Illustrative)Reference/Note
Molecular Formula C8H7ClFNO2Calculated
Molecular Weight 203.60 g/mol Calculated
Appearance White to off-white solidBased on similar compounds[8]
Solubility Soluble in DMF, DCM, and other common organic solventsExpected solubility for SPPS applications.
Storage 2-8°C, desiccatedStandard for reactive chemical intermediates.

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: Preparation of Fmoc-5-amino-2-chloro-4-fluorobenzoic acid

This protocol details the conversion of this compound into the corresponding Fmoc-protected carboxylic acid, making it ready for peptide synthesis.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium Bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step A: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add Sodium Bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected methyl ester.

Step B: Saponification

  • Dissolve the crude product from Step A in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C and add Lithium Hydroxide (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding 1M HCl until the pH is ~2-3.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate, filter, and concentrate to yield the final product, Fmoc-5-amino-2-chloro-4-fluorobenzoic acid.

  • Purify by column chromatography if necessary.

StepStarting Material (g)Product (g)Yield (%)Purity (HPLC)
Fmoc Protection 5.009.893>95%
Saponification 9.808.994>98%
Overall 5.008.987>98%

Table 2: Illustrative Yields and Purity for the Preparation of the Fmoc-Protected Building Block.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide, H-Ala-Gly-[AcFB]-Leu-Arg-NH2, where [AcFB] represents the 5-amino-2-chloro-4-fluorobenzoyl moiety, using the prepared building block. The synthesis is performed on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-5-amino-2-chloro-4-fluorobenzoic acid

  • Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Arg(Pbf)-OH

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N'-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N'-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3.0 eq) with HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[5] Recouple if necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-5-amino-2-chloro-4-fluorobenzoic acid at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (3x).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by LC-MS.

Coupling StepAmino Acid/Building BlockCoupling Time (h)Kaiser Test ResultCrude Peptide Yield (mg)Purity (HPLC)
1 Fmoc-Arg(Pbf)-OH2Negative--
2 Fmoc-Leu-OH1.5Negative--
3 Fmoc-5-amino-2-chloro-4-fluorobenzoic acid2Negative--
4 Fmoc-Gly-OH1Negative--
5 Fmoc-Ala-OH1Negative11585%

Table 3: Illustrative SPPS Cycle Data for the Synthesis of H-Ala-Gly-[AcFB]-Leu-Arg-NH2.

Visualized Workflows and Pathways

Workflow for Building Block Preparation and Incorporation

The following diagram illustrates the overall workflow from the starting material to the final peptide.

G cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) start_mol This compound fmoc_protect Fmoc Protection (Fmoc-OSu, NaHCO3) start_mol->fmoc_protect saponify Saponification (LiOH) fmoc_protect->saponify final_bb Fmoc-5-amino-2-chloro-4-fluorobenzoic acid saponify->final_bb couple Coupling Cycle (HCTU, DIPEA) final_bb->couple Incorporate into peptide resin Rink Amide Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect deprotect->couple couple->deprotect Repeat for each AA cleave Cleavage from Resin (TFA Cocktail) couple->cleave purify Purification & Analysis (RP-HPLC, LC-MS) cleave->purify

Caption: Workflow for the preparation and incorporation of the unnatural amino acid.

Conceptual Signaling Pathway Modulation

Peptides containing this unnatural amino acid could be designed to inhibit protein-protein interactions (PPIs), for example, by mimicking a key binding epitope of a natural ligand. The halogenated aromatic ring could fit into a hydrophobic pocket of the target protein, potentially disrupting a downstream signaling cascade.

G Ligand Ligand Receptor Receptor ProteinA Protein A Receptor->ProteinA Recruits ProteinB Protein B ProteinA->ProteinB Binds & Activates Downstream Downstream Signaling (e.g., Kinase Cascade) ProteinB->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Peptide Inhibitor with [AcFB]

Caption: Conceptual inhibition of a signaling pathway by a peptide containing the novel moiety.

These notes provide a foundational framework for incorporating this compound into peptide synthesis. Researchers should optimize the described protocols based on their specific peptide sequence and available instrumentation. The use of such unnatural building blocks holds significant promise for advancing peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Synthesis of Heterocycles using Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Methyl 5-amino-2-chloro-4-fluorobenzoate as a versatile building block for the synthesis of various medicinally relevant heterocyclic scaffolds, including quinolines, quinazolinones, and benzothiazoles. The protocols detailed herein are based on established synthetic methodologies and are designed to be adaptable for research and development purposes.

Synthesis of Substituted Quinolines

The quinoline core is a prominent scaffold in numerous pharmaceuticals. This compound can be effectively employed in classical quinoline syntheses such as the Combes and Gould-Jacobs reactions.

Combes Quinoline Synthesis

The Combes synthesis provides a straightforward route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.

Reaction Scheme:

Quantitative Data for Combes Synthesis (Analogous Systems):

Starting Anilineβ-DiketoneAcid CatalystTemperature (°C)Time (h)Yield (%)
m-ChloroanilineAcetylacetoneH₂SO₄100475
p-AnisidineAcetylacetonePPA120285
3-chloro-4-fluoroanilineDiethyl ethoxymethylenemalonateDowtherm A2500.588[1]

Experimental Protocol: Combes Synthesis of Methyl 7-chloro-6-fluoro-2,4-dimethylquinoline-5-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.03 g) and acetylacetone (12 mmol, 1.23 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 110-120°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution. Collect the solid by vacuum filtration. For any remaining product in the aqueous layer, extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the precipitated solid with the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired quinoline derivative.

Combes_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 This compound react Mix and add Acid Catalyst (H₂SO₄ or PPA) start1->react start2 β-Diketone (e.g., Acetylacetone) start2->react heat Heat (e.g., 110-120°C) react->heat quench Quench with Ice Water heat->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Column Chromatography extract->purify product Substituted Quinoline Product purify->product

Caption: Workflow for the Combes Quinoline Synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).

Reaction Scheme:

Quantitative Data for Gould-Jacobs Reaction (Analogous Systems):

Starting AnilineReagentSolventTemperature (°C)Time (h)Yield (%)
AnilineDEEMDowtherm A2500.2595
3-chloro-4-fluoroanilineDEEMDiphenyl ether120-130Not specifiedGood
AnilineDEEMMicrowave2500.1747[2]

Experimental Protocol: Gould-Jacobs Synthesis of Methyl 7-chloro-6-fluoro-4-hydroxyquinoline-5-carboxylate

  • Condensation: In a round-bottom flask, mix this compound (10 mmol, 2.03 g) and diethyl ethoxymethylenemalonate (DEEM) (11 mmol, 2.38 g). Heat the mixture at 120-130°C for 2 hours.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A or diphenyl ether (50 mL) and heat to 240-250°C for 30 minutes.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with a suitable solvent like hexane or ether to remove the high-boiling point solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF.

Gould_Jacobs_Reaction_Pathway start This compound + DEEM intermediate Anilinomethylenemalonate Intermediate start->intermediate Condensation cyclization Thermal Cyclization (High Temperature) intermediate->cyclization product 4-Hydroxyquinoline Derivative cyclization->product

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Synthesis of Substituted Quinazolinones

Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities. This compound, being an anthranilic acid derivative, is an excellent precursor for quinazolinone synthesis.

Reaction with Formamide (Niementowski Reaction)

The reaction of anthranilic acid derivatives with formamide is a classical and efficient method for the synthesis of 4(3H)-quinazolinones.[3][4][5]

Reaction Scheme:

Quantitative Data for Niementowski Reaction (Analogous Systems):

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
Anthranilic AcidFormamide130-135296[6]
Anthranilic AcidFormamide150-160861[4]
Methyl 2-amino-5-bromobenzoateFormamide130-1404-6~90[7]

Experimental Protocol: Synthesis of 7-Chloro-6-fluoro-4(3H)-quinazolinone

  • Reaction Setup: In a round-bottom flask, combine this compound (10 mmol, 2.03 g) and an excess of formamide (40 mmol, 1.6 mL).

  • Heating: Heat the mixture at 130-140°C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Purification: Purify the crude 7-chloro-6-fluoro-4(3H)-quinazolinone by recrystallization from ethanol.

Niementowski_Reaction_Workflow cluster_start Starting Materials cluster_workup Work-up & Purification start1 This compound heat Heat (130-140°C) start1->heat start2 Formamide start2->heat cool Cool and Pour into Ice Water heat->cool filtrate Vacuum Filtration cool->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product Substituted Quinazolinone Product recrystallize->product

Caption: Workflow for the Niementowski Reaction.

Synthesis of Substituted Benzothiazoles

Benzothiazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry. A common route to 2-aminobenzothiazoles involves the reaction of anilines with a thiocyanate source.

Reaction with Potassium Thiocyanate

The reaction of substituted anilines with potassium thiocyanate in the presence of bromine provides a direct route to 2-aminobenzothiazoles.[8]

Reaction Scheme:

Quantitative Data for Benzothiazole Synthesis (Analogous Systems):

Starting AnilineReagentsSolventTemperatureTimeYield (%)
4-Substituted anilinesKSCN, Br₂Acetic AcidRoom Temp.Not specifiedGood
Substituted anilinesNH₄SCN, Br₂Not specifiedNot specifiedNot specifiedNot specified[9]

Experimental Protocol: Synthesis of Methyl 2-amino-6-chloro-5-fluorobenzothiazole-7-carboxylate

  • Initial Mixture: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve this compound (10 mmol, 2.03 g) and potassium thiocyanate (30 mmol, 2.91 g) in glacial acetic acid (50 mL).

  • Bromine Addition: Cool the mixture in an ice bath to 0-5°C. Add a solution of bromine (11 mmol, 0.56 mL) in glacial acetic acid (10 mL) dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring at room temperature for 10-12 hours.

  • Work-up: Pour the reaction mixture into a large volume of water (500 mL).

  • Isolation and Neutralization: Filter the precipitated solid and wash with water. Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Benzothiazole_Synthesis_Pathway start This compound + KSCN bromination Addition of Bromine in Acetic Acid start->bromination cyclization Intramolecular Cyclization bromination->cyclization product 2-Aminobenzothiazole Derivative cyclization->product

Caption: Reaction pathway for the synthesis of 2-aminobenzothiazoles.

References

Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a halogenated aniline derivative that serves as a key building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amino group, a chloro substituent, and a fluoro group on the benzene ring, along with a methyl ester, makes it a versatile precursor for the construction of various heterocyclic scaffolds of medicinal interest. The presence of fluorine is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

While "this compound" is not documented as a direct precursor to a specific marketed drug, its structural motifs are integral to the design of numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and Aurora kinases. These kinases are critical components of cell signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them important targets for therapeutic intervention.

This document provides detailed application notes and protocols for the utilization of this compound and its analogs in the discovery of novel kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Substituted aminobenzoic acid derivatives are foundational scaffolds in the development of ATP-competitive kinase inhibitors. The amino group of these building blocks often serves as a crucial attachment point for a heterocyclic core that mimics the adenine region of ATP, thereby enabling the inhibitor to bind to the kinase's active site. The chloro and fluoro substituents on the phenyl ring of this compound can modulate the electronic properties and conformation of the final compound, influencing its binding affinity and selectivity for the target kinase.

Quantitative Data: Biological Activity of Kinase Inhibitors Derived from Substituted Aminobenzoate Scaffolds

The following table summarizes the in vitro inhibitory activities of several kinase inhibitors synthesized from precursors structurally related to this compound. This data highlights the potency of compounds derived from this chemical class against various kinases, particularly EGFR and its mutants, which are implicated in non-small cell lung cancer (NSCLC).

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
DacomitinibEGFR, HER2, HER46.0 (EGFR), 45.7 (HER2), 73.7 (HER4)Enzymatic assays
AfatinibEGFR (wild-type)31Enzymatic assay
AfatinibEGFR (Exon 19del, L858R)0.2Enzymatic assay
AlmonertinibEGFR (wild-type)3.39Enzymatic assay
AlmonertinibEGFR (T790M, T790M/L858R, T790M/Del19)0.21–0.37Enzymatic assay
NazartinibEGFR mutant1.52 - 6.12H1975, H3255, HCC827
Pyrrolo[3,2-d]pyrimidine derivative (Compound 12)EGFR (wild-type)14.5Enzymatic assay
Pyrrolo[3,2-d]pyrimidine derivative (Compound 12)EGFR (T790M)35.4Enzymatic assay

Experimental Protocols

The following protocols describe the synthesis of key intermediates and final compounds using building blocks analogous to this compound. These methodologies can be adapted for the specific use of the title compound.

Protocol 1: Synthesis of a Quinazoline Intermediate

This protocol outlines the synthesis of a 4-chloroquinazoline intermediate, a common core structure in many EGFR inhibitors.

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Cyclization: In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide. Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the solid, wash with water, and dry to obtain the corresponding quinazolinone derivative.

  • Chlorination: Suspend the dried quinazolinone intermediate in toluene. Add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature. Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding the mixture to ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloroquinazoline can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at a specific position, a common strategy in elaborating the core of kinase inhibitors.

Materials:

  • A bromo-substituted heterocyclic intermediate (derived from the product of Protocol 1)

  • A suitable boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., X-Phos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromo-substituted intermediate (1 equivalent), the boronic acid/ester (1.5-2.5 equivalents), the palladium catalyst (0.05 equivalents), the ligand (0.10 equivalents), and the base (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product A This compound C Cyclization to Quinazolinone Core A->C Step 1 B Heterocyclic Precursor (e.g., Formamide) B->C D Chlorination C->D Step 2 E Nucleophilic Aromatic Substitution (SNAr) / Cross-Coupling (e.g., Suzuki) D->E Step 3 F Column Chromatography E->F Purification G Characterization (NMR, MS) F->G Analysis H Kinase Inhibitor Candidate G->H Confirmed Structure

Caption: A generalized workflow for the synthesis of kinase inhibitors.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Kinase Inhibitor (derived from aminobenzoate) Inhibitor->Dimerization Inhibits

Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a versatile substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a fluoro group on a benzoate scaffold, allows for selective functionalization through various cross-coupling reactions. This reagent is of significant interest in the development of kinase inhibitors and other therapeutic agents. The chloro and fluoro substituents modulate the electronic properties and reactivity of the aromatic ring, influencing the efficiency and regioselectivity of cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the cross-coupling of this compound with various coupling partners. These values are based on literature precedents for structurally similar substrates and provide a baseline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O902465-75
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile801870-80

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-80
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102485-95
3BenzylaminePdCl₂(Amphos)₂ (3)-Cs₂CO₃t-BuOH901675-85
4N-MethylanilinePd-G3-XPhos (2)-LHMDSTHF801280-90

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | PPh₃ | Et₃N | DMF | 80 | 8 | 80-90 | | 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | i-Pr₂NEt | Acetonitrile | 70 | 12 | 85-95 | | 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Xantphos | DBU | Toluene | 90 | 10 | 70-80 | | 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | - | Piperidine | THF | 60 | 16 | 75-85 |

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 5-amino-2-aryl-4-fluorobenzoic acid derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize N-aryl or N-alkyl substituted 5-amino-2-amino-4-fluorobenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, RuPhos, 1.5-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS, 1.2-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (three times).

  • Add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

Objective: To synthesize 5-amino-2-alkynyl-4-fluorobenzoic acid derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Optional: Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, i-Pr₂NEt, DBU, as both base and solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (three times).

  • Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions```dot

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_RX [label="R-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R_R1 [label="R-Pd(II)Ln-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="R-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + R-X"]; OxAdd -> PdII_RX; PdII_RX -> Transmetalation [label=" + R'-M"]; Transmetalation -> PdII_R_R1; PdII_R_R1 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Role of the reagent in a synthetic route to kinase inhibitors.

Application Notes and Protocols for N-acylation of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of Methyl 5-amino-2-chloro-4-fluorobenzoate, a crucial transformation for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The presence of electron-withdrawing fluorine and chlorine atoms on the aniline ring decreases the nucleophilicity of the amino group, which may necessitate carefully optimized reaction conditions.[1] The methodologies outlined below are based on established procedures for the acylation of substituted and electron-deficient anilines and are intended to serve as a robust starting point for laboratory synthesis. Three primary strategies are presented: acylation with acyl chlorides, acylation with acid anhydrides, and amide bond formation using coupling reagents.

Data Presentation: Comparison of N-acylation Protocols

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of substituted anilines, providing a comparative overview of the different methodologies applicable to this compound.

Parameter Protocol 1: Acyl Chlorides Protocol 2: Acid Anhydrides Protocol 3: Coupling Reagents
Acylating Agent Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)Acid Anhydride (e.g., Acetic anhydride)Carboxylic Acid + Coupling Reagent
Stoichiometry (Acylating Agent) 1.1 - 1.2 equivalents1.1 - 1.5 equivalents1.0 - 1.2 equivalents (Carboxylic Acid)
Base Pyridine, Triethylamine (NEt₃), or K₂CO₃Sodium acetate or PyridineDIPEA, NEt₃, or DMAP
Stoichiometry (Base) 1.2 - 1.5 equivalents1.2 - 1.5 equivalents2.0 - 5.0 equivalents
Coupling Reagent N/AN/AEDC/HOBt, HATU, PyBOP
Stoichiometry (Coupling Reagent) N/AN/A1.0 - 1.2 equivalents
Solvent Anhydrous DCM, THF, or DMFAcetic Acid, Water, or PyridineAnhydrous DMF or DCM
Temperature 0 °C to room temperatureRoom temperature to reflux (80-120 °C)0 °C to room temperature
Reaction Time 1 - 12 hours1 - 6 hours4 - 24 hours
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Key Considerations Acyl chlorides are moisture-sensitive and can be corrosive.[2] The reaction generates HCl, requiring a base for neutralization.[1][3]Less reactive than acyl chlorides. The reaction can sometimes be performed in aqueous media.Broad substrate scope, effective for electron-deficient amines and sterically hindered substrates.[4][5] Reagents can be costly.

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This method is a highly efficient and widely used approach for amide bond formation.[1] A base is essential to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[1][3]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (NEt₃) (1.2 - 1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 - 1.5 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[6]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-12 hours).[1]

  • Upon completion, quench the reaction by the slow addition of deionized water or saturated aqueous NaHCO₃ solution.[1][6]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (if not used for quenching), water, and brine.[1][6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][6]

  • Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve Amine in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine/NEt3) cool->add_base add_acyl Add Acyl Chloride Dropwise add_base->add_acyl warm Warm to Room Temperature add_acyl->warm stir Stir and Monitor by TLC warm->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Workflow for N-acylation using Acyl Chlorides.

Protocol 2: N-acylation using Acid Anhydrides

This protocol is a common alternative to using acyl chlorides, particularly for acetylation.[2][7] Acetic anhydride is a frequently used reagent for this transformation.[8]

Materials:

  • This compound

  • Acetic anhydride (1.1 - 1.5 equivalents)

  • Anhydrous Pyridine or Acetic Acid

  • Sodium acetate (for reactions in aqueous media)

  • Deionized water

  • Standard laboratory glassware

Procedure (using Pyridine as solvent and base):

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous pyridine.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.[1]

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Product Isolation start Dissolve Amine in Pyridine cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride warm Warm to Room Temperature add_anhydride->warm stir Stir and Monitor by TLC warm->stir precipitate Pour into Ice-Water stir->precipitate filter Collect Solid by Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry

Caption: Workflow for N-acylation using Acid Anhydrides.

Protocol 3: N-acylation using Coupling Reagents

Amide bond formation can also be achieved by coupling the amine with a carboxylic acid using a coupling reagent. This method is particularly useful for electron-deficient amines where other methods might be less effective.[4]

Materials:

  • This compound

  • Carboxylic acid of choice (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 - 1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (catalytic to 1.0 equivalent)

  • Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (2.0 - 5.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents), EDC (1.1 equivalents), HOBt (catalytic amount), and DMAP (1.0 equivalent).[4]

  • Dissolve the reagents in anhydrous DMF.

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by DIPEA (2.0-5.0 equivalents).

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up and Purification mix_reagents Combine Carboxylic Acid, EDC, HOBt, DMAP in DMF stir_activate Stir for 10-20 min mix_reagents->stir_activate add_amine Add Amine and DIPEA stir_activate->add_amine stir_couple Stir at RT and Monitor by TLC add_amine->stir_couple dilute Dilute with Ethyl Acetate stir_couple->dilute wash_acid Wash with 5% HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry and Concentrate wash_brine->dry purify Purify by Chromatography dry->purify

Caption: Workflow for N-acylation using Coupling Reagents.

Logical Relationship of Protocols

The choice of N-acylation protocol often depends on the reactivity of the acylating agent and the amine, as well as the desired reaction conditions.

G cluster_starting_material Starting Material cluster_methods N-Acylation Methods cluster_product Product amine This compound acyl_chloride Acyl Chloride (High Reactivity) amine->acyl_chloride anhydride Acid Anhydride (Moderate Reactivity) amine->anhydride coupling Coupling Reagent (Broad Scope, Mild) amine->coupling product N-Acylated Product acyl_chloride->product anhydride->product coupling->product

Caption: Relationship between starting material and acylation methods.

References

Application Notes and Protocols: Methyl 5-amino-2-chloro-4-fluorobenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a key starting material in the synthesis of a class of potent kinase inhibitors, most notably Crizotinib. Crizotinib is a multi-targeted tyrosine kinase inhibitor, approved for the treatment of non-small cell lung cancer (NSCLC) that is anaplastic lymphoma kinase (ALK) positive.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a precursor, with a focus on the synthesis of Crizotinib. Additionally, it outlines the relevant signaling pathways and provides data on the inhibitory activity of the final compound.

Kinase Inhibition Data

The primary target of kinase inhibitors derived from this compound, such as Crizotinib, is the Anaplastic Lymphoma Kinase (ALK). Crizotinib also shows significant activity against c-Met and ROS1 kinases.[3][5][6][7]

CompoundTarget KinaseIC50 (nM)Cell LineReference
CrizotinibALK24Karpas299, SU-DHL-1[6]
Crizotinibc-Met11Various[3]
CrizotinibROS1< 0.025 (Ki)N/A[3]
CrizotinibALK~30ALK-positive ALCL cells[6]
CrizotinibPancreatic Cancer Cells~5000PANC-1[8]

Signaling Pathway

The ALK signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor growth by activating downstream pathways, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[9][10][11][12] Kinase inhibitors like Crizotinib block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and suppressing downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibition Ligand Ligand (or Fusion Partner) Ligand->ALK Activation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and the inhibitory action of Crizotinib.

Experimental Protocols

The synthesis of Crizotinib from this compound is a multi-step process. The overall workflow involves the synthesis of the key chiral intermediate, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, followed by its coupling with a pyrazole-pyridine core structure.

Synthesis_Workflow Start This compound Step1 Diazotization & Sandmeyer Reaction (Substitution of Amino Group) Start->Step1 Intermediate1 Methyl 2,5-dichloro-4-fluorobenzoate Step1->Intermediate1 Step2 Grignard Reaction (Formation of Acetophenone) Intermediate1->Step2 Intermediate2 2,6-dichloro-3-fluoroacetophenone Step2->Intermediate2 Step3 Asymmetric Reduction (Formation of Chiral Alcohol) Intermediate2->Step3 Intermediate3 (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol Step3->Intermediate3 Step4 Mitsunobu Reaction (Coupling with Pyridine Derivative) Intermediate3->Step4 Intermediate4 Coupled Pyridine Intermediate Step4->Intermediate4 Step5 Suzuki Coupling (Introduction of Pyrazole Moiety) Intermediate4->Step5 Intermediate5 Protected Crizotinib Step5->Intermediate5 Step6 Deprotection Intermediate5->Step6 FinalProduct Crizotinib Step6->FinalProduct

Caption: Overall synthetic workflow for Crizotinib from this compound.

Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol outlines the synthesis of the key chiral intermediate starting from a derivative of this compound.

Step 1: Synthesis of 2,6-dichloro-3-fluoroacetophenone

  • Materials: Methyl 2,5-dichloro-4-fluorobenzoate (derived from the starting material via diazotization and Sandmeyer reaction), Magnesium turnings, Methyl iodide, Anhydrous diethyl ether, Anhydrous Toluene, Acetyl chloride, Anhydrous Aluminum chloride.

  • Procedure:

    • Prepare a Grignard reagent from Methyl 2,5-dichloro-4-fluorobenzoate and methylmagnesium iodide in anhydrous diethyl ether.

    • In a separate flask, prepare a solution of acetyl chloride in anhydrous toluene.

    • Cool the acetyl chloride solution to 0°C and slowly add the prepared Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,6-dichloro-3-fluoroacetophenone.

Step 2: Asymmetric Reduction to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • Materials: 2,6-dichloro-3-fluoroacetophenone, Chiral catalyst (e.g., (S)-diphenylprolinol with a borane source), Sodium borohydride, Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2,6-dichloro-3-fluoroacetophenone in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Add the chiral catalyst system (e.g., pre-formed oxazaborolidine catalyst) to the solution.

    • Cool the mixture to 0°C and slowly add a solution of sodium borohydride in THF.

    • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench by the slow addition of methanol.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the enantiomerically enriched alcohol by column chromatography. The enantiomeric excess (ee%) should be determined by chiral HPLC.[13]

StepProductTypical Yield (%)Purity (%)
12,6-dichloro-3-fluoroacetophenone70-80>95
2(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol85-95>98 (ee% >98)
Synthesis of Crizotinib

Step 3: Mitsunobu Reaction

  • Materials: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-2-nitropyridin-3-ol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Anhydrous THF.

  • Procedure:

    • Dissolve (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-2-nitropyridin-3-ol, and PPh3 in anhydrous THF at 0°C under an inert atmosphere.

    • Add DIAD or DEAD dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

    • Purify the crude product by flash column chromatography to yield the coupled ether product.

Step 4: Suzuki Coupling

  • Materials: The product from Step 3, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester, Palladium catalyst (e.g., Pd(PPh3)4), Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a mixture of the bromo-pyridine derivative from Step 3 and the pyrazole boronic ester in a 1,4-dioxane/water mixture, add sodium carbonate.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture to 80-90°C for 12-16 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 5: Reduction of Nitro Group and Deprotection

  • Materials: The product from Step 4, Iron powder, Ammonium chloride, Ethanol, Water, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.

  • Procedure:

    • Nitro Reduction: Suspend the product from Step 4 and iron powder in a mixture of ethanol and aqueous ammonium chloride solution. Heat the mixture to reflux for 2-4 hours. Cool the reaction, filter through celite, and concentrate the filtrate.

    • Boc Deprotection: Dissolve the resulting amine in dichloromethane and treat with TFA or a solution of HCl in dioxane at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and purify the crude Crizotinib by recrystallization or preparative HPLC to obtain the final product as a free base or a salt.

StepProductTypical Yield (%)Purity (%)
3Coupled Ether60-70>95
4Suzuki Coupled Product75-85>95
5Crizotinib80-90>99

Kinase Inhibition Assay Protocol

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against ALK.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme. This is typically done using a luminescent ADP detection assay, where the amount of ADP produced is proportional to the kinase activity.

Materials:

  • Recombinant human ALK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compound (Crizotinib or synthesized analogue) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of ALK enzyme solution (concentration optimized for linear reaction kinetics).

    • Add 2 µL of a mixture of substrate and ATP (concentration typically at the Km for ATP).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Compound) Step1 Dispense Compound/DMSO into 384-well plate Start->Step1 Step2 Add Enzyme Solution Step1->Step2 Step3 Add Substrate/ATP Mixture (Initiate Reaction) Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step4->Step5 Step6 Incubate at RT Step5->Step6 Step7 Generate Luminescent Signal (Add Kinase Detection Reagent) Step6->Step7 Step8 Incubate at RT Step7->Step8 Step9 Read Luminescence Step8->Step9 End Calculate % Inhibition & IC50 Step9->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of clinically important kinase inhibitors like Crizotinib. The protocols and data presented here provide a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors targeting ALK and other related kinases. Careful execution of the synthetic and analytical procedures is crucial for obtaining high-purity compounds with potent biological activity.

References

Application Notes and Protocols: Methyl 5-amino-2-chloro-4-fluorobenzoate for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds in the drug discovery process.[1][2][3] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target.[1][2][3] These initial fragment hits, which typically have binding affinities in the micromolar to millimolar range, serve as starting points for the rational design of more potent and selective drug candidates.[1][4] The process involves iterative cycles of structure-based design, chemical synthesis, and biological testing to "grow," "link," or "merge" fragments into lead compounds with improved pharmacological properties.[1][5][6][7]

This document provides a detailed guide for utilizing a hypothetical fragment, Methyl 5-amino-2-chloro-4-fluorobenzoate , in a typical FBDD campaign. It outlines the necessary protocols for fragment screening, hit validation, and optimization, and uses the Mitogen-Activated Protein Kinase (MAPK) pathway as an example of a relevant biological target.

The Starting Fragment: this compound

This compound is a small organic molecule that serves as an excellent starting point for an FBDD campaign due to its desirable physicochemical properties. These properties align well with the "Rule of Three," a set of guidelines for effective fragments[2][8]:

  • Molecular Weight: ≤ 300 Da

  • cLogP: ≤ 3

  • Hydrogen Bond Donors: ≤ 3

  • Hydrogen Bond Acceptors: ≤ 3

  • Rotatable Bonds: ≤ 3

The presence of amino and ester functional groups provides clear vectors for chemical elaboration, while the fluorine and chlorine atoms can be exploited to modulate binding affinity, selectivity, and metabolic stability.

Table 1: Physicochemical Properties of this compound
PropertyValue"Rule of Three" Compliance
Molecular FormulaC8H7ClFNO2N/A
Molecular Weight203.6 g/mol Yes
cLogP~2.5Yes
Hydrogen Bond Donors1 (from -NH2)Yes
Hydrogen Bond Acceptors3 (from C=O, -O-, -F)Yes
Rotatable Bonds2Yes

Experimental Workflow for a Fragment-Based Drug Design Campaign

A typical FBDD campaign follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates the key stages of this process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screening (e.g., STD-NMR, SPR) A->B C Initial Hits B->C D Orthogonal Screening (e.g., X-ray Crystallography) C->D E Validated Hits with Structural Information D->E F Affinity & Kinetic Characterization (SPR) E->F G Structure-Based Design (Fragment Growing/Linking) F->G H Chemical Synthesis of Optimized Compounds G->H I Biological & Biophysical Testing H->I I->G Iterative Cycles J Lead Compound I->J

Caption: A typical workflow for a fragment-based drug design campaign.

Application Notes and Protocols

Fragment Library Preparation

The success of an FBDD campaign is highly dependent on the quality of the fragment library.[8] A well-designed library should be diverse in terms of shape and pharmacophoric features, while adhering to the "Rule of Three."[2][8]

Protocol for Preparing a Fragment Stock Solution:

  • Solubility Testing: Determine the maximum solubility of this compound in a buffer compatible with the chosen screening assay (e.g., phosphate-buffered saline, PBS) and in 100% DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Primary Screening: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for identifying fragment binding to a target protein, even for weak interactions.[9][10][11] It works by selectively saturating the protein with radiofrequency pulses and observing the transfer of this saturation to any bound ligands.[11]

Protocol for STD-NMR Fragment Screening:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., a kinase from the MAPK pathway) at a concentration of 10-50 µM in a deuterated buffer (e.g., PBS in 99.9% D2O).

    • Add the fragment, this compound, from the DMSO stock to a final concentration of 100-500 µM. The final DMSO concentration should be kept below 5%.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the fragment's resonances.

    • Set up the STD-NMR experiment with on-resonance irradiation at a frequency where only protein signals are present (e.g., 0.5 ppm) and off-resonance irradiation at a frequency far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the difference spectrum indicate that the fragment is binding to the target protein.

    • The relative intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[12][13][14][15] It is highly sensitive and can be used for both primary screening and detailed kinetic analysis.[12][13][14][15]

Protocol for SPR Fragment Screening:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

  • Screening:

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% P20 surfactant and 1-5% DMSO).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A higher response in the protein flow cell compared to the reference indicates binding.

  • Data Analysis:

    • Plot the equilibrium binding response against the fragment concentration to estimate the binding affinity (KD).

    • Hits are typically identified as fragments that show a concentration-dependent binding response.

Hit Validation: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[1][15][16][17] This information is invaluable for the subsequent structure-based design of more potent compounds.[1]

Protocol for X-ray Crystallography of a Protein-Fragment Complex:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to confirm the presence of the fragment in the protein's binding site and to determine its binding mode and key interactions.

Hit-to-Lead Optimization

Once a fragment hit like this compound has been validated and its binding mode determined, the next step is to optimize it into a more potent lead compound. This is typically achieved through "fragment growing."[5][6][7][18]

Example of a "Fragment Growing" Strategy:

Based on the structural information from X-ray crystallography, new chemical groups can be added to the fragment to make additional favorable interactions with the protein. For this compound, the amino group is a prime candidate for modification.

Protocol for Synthesis of an N-acylated Derivative:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by an acyl chloride or activated carboxylic acid (chosen based on the desired new chemical group).

  • Stir the reaction at room temperature until completion.

  • Purify the resulting N-acylated derivative by column chromatography.

The newly synthesized compounds would then be tested using the same biophysical assays to determine their binding affinity.

Table 2: Hypothetical Data from a Fragment Growing Campaign
CompoundModificationKD (SPR) (µM)Ligand Efficiency (LE)
This compound (Initial Hit)5000.35
Derivative 1N-acetyl2500.36
Derivative 2N-propionyl1000.38
Derivative 3N-(4-pyridyl)acetyl250.42

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom and is a useful metric in FBDD.

Example Target Pathway: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20] Dysregulation of this pathway is a hallmark of many cancers, making its components, such as the kinases MEK and ERK, important drug targets.[20]

MAPK_Pathway cluster_n Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Nucleus Nucleus Fragment Fragment-based Inhibitor Fragment->MEK

Caption: The MAPK/ERK signaling pathway, a common target for cancer drug discovery.

In a hypothetical project, this compound could be identified as a fragment that binds to the ATP-binding site of MEK1/2. The subsequent hit-to-lead optimization would aim to develop a potent and selective inhibitor of this kinase, thereby blocking the downstream signaling that leads to cell proliferation.

Conclusion

This compound represents a promising starting point for a fragment-based drug design campaign. Its favorable physicochemical properties and synthetic tractability make it an ideal candidate for screening and subsequent optimization. By following the detailed protocols outlined in these application notes, researchers can systematically progress from a weakly binding fragment to a potent lead compound, leveraging the power of FBDD to accelerate the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate. The following information is designed to help optimize reaction yields and address common experimental challenges.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid with methanol, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow A 2-chloro-4-fluoro-5-nitrobenzoic acid B Methyl 2-chloro-4-fluoro-5-nitrobenzoate A->B  Esterification (Methanol, H₂SO₄) C This compound B->C  Nitro Reduction (H₂, Pd/C)

Caption: Overall synthetic workflow for this compound.

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

This section provides troubleshooting for the conversion of 2-chloro-4-fluoro-5-nitrobenzoic acid to its methyl ester.

Frequently Asked Questions (FAQs) - Esterification

Q1: My esterification reaction is not going to completion. What are the common causes?

A1: Incomplete esterification is often due to the presence of water, which can shift the reaction equilibrium back towards the starting materials. It can also be caused by insufficient catalyst or reaction time.

Q2: What are the potential side reactions during the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid?

A2: The primary "side reaction" is the reverse reaction (hydrolysis) of the ester back to the carboxylic acid. Under harsh acidic conditions and high temperatures, there is a minor risk of ether formation from the methanol, but this is generally not a significant issue under typical esterification conditions.

Q3: How can I effectively remove the sulfuric acid catalyst during the work-up?

A3: The sulfuric acid catalyst can be neutralized and removed by washing the organic extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until effervescence ceases. This should be followed by a brine wash to remove residual inorganic salts.

Troubleshooting Guide - Esterification
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Methyl 2-chloro-4-fluoro-5-nitrobenzoate - Incomplete reaction due to water contamination.- Insufficient reaction time or temperature.- Loss of product during work-up.- Use anhydrous methanol and dry glassware.- Ensure the reaction is refluxed for an adequate time (monitor by TLC).- Perform careful extractions and avoid overly aggressive washing.
Presence of Starting Material in the Final Product - Reaction has not reached equilibrium or completion.- Inefficient removal of acidic starting material during work-up.- Increase the reaction time or the amount of methanol.- Ensure thorough washing with a saturated sodium bicarbonate solution to remove all unreacted carboxylic acid.
Oily Product Instead of a Solid - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum.- Purify the crude product by recrystallization or column chromatography.
Quantitative Data - Esterification
ParameterCondition 1
Starting Material 2-chloro-4-fluoro-5-nitrobenzoic acid
Reagent Methanol
Catalyst Sulfuric Acid
Temperature 65 °C (Reflux)
Reaction Time 4-7 hours
Reported Yield ~67%

Step 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

This section addresses common issues encountered during the catalytic hydrogenation of the nitro intermediate to the final amine product.

Frequently Asked Questions (FAQs) - Nitro Reduction

Q1: What are the most common side products in the catalytic hydrogenation of aromatic nitro compounds?

A1: Common side products arise from incomplete reduction, leading to the formation of nitroso and azoxy compounds. Over-reduction can also occur, potentially leading to dehalogenation of the aromatic ring.

Q2: Is dehalogenation a significant concern for this specific molecule?

A2: Yes, with substrates containing both chlorine and fluorine, dehalogenation is a potential side reaction, particularly with palladium on carbon (Pd/C) catalysts. The carbon-chlorine bond is generally more susceptible to hydrogenolysis than the carbon-fluorine bond.

Q3: My reaction is sluggish or has stalled. What could be the issue?

A3: A stalled reaction can be due to catalyst poisoning, poor quality catalyst, or insufficient hydrogen pressure. Catalyst poisons can include sulfur-containing compounds or other impurities in the starting material or solvent.

Q4: How can I monitor the progress of the nitro reduction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting nitro compound and the appearance of the more polar amine product. Alternatively, monitoring hydrogen uptake can indicate the reaction's progress.

Troubleshooting Guide - Nitro Reduction

Troubleshooting_Nitro_Reduction Start Low Yield or Incomplete Reaction Q1 Check for Catalyst Deactivation Start->Q1 A1_1 Filter and add fresh catalyst Q1->A1_1 Yes Q2 Incomplete Reduction? Q1->Q2 No A1_2 Ensure starting material and solvent are pure A1_1->A1_2 A2_1 Increase reaction time or H₂ pressure Q2->A2_1 Yes Q3 Dehalogenation Suspected? Q2->Q3 No A2_2 Check for intermediates (nitroso, azoxy) by LC-MS A2_1->A2_2 A3_1 Analyze crude product by GC-MS for dehalogenated byproducts Q3->A3_1 Yes A3_2 Consider alternative catalysts (e.g., Raney Nickel) or milder conditions A3_1->A3_2

Caption: Troubleshooting decision tree for the nitro reduction step.
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Catalyst deactivation.- Incomplete reaction.- Dehalogenation side reaction.- Air leak in the hydrogenation apparatus.- Use a fresh, high-quality catalyst.- Increase hydrogen pressure or reaction time.- Consider a different catalyst (e.g., Raney Nickel) if dehalogenation is significant.- Ensure the system is properly sealed.
Mixture of Products (Incomplete Reduction) - Insufficient reaction time or hydrogen.- Low catalyst activity.- Continue the reaction until the starting material is consumed (monitor by TLC).- Increase the catalyst loading or use a more active batch.
Presence of Dehalogenated Impurities - Overly aggressive reaction conditions.- Catalyst choice (Pd/C can promote dehalogenation).- Reduce the reaction temperature or hydrogen pressure.- Use a shorter reaction time.- Screen alternative catalysts such as Raney Nickel, which may be less prone to causing dehalogenation.[1]
Product is Difficult to Purify - Presence of polar impurities (e.g., nitroso compounds) or non-polar impurities (dehalogenated product).- Utilize column chromatography with a suitable solvent system to separate the desired product from impurities.- Recrystallization may also be effective for removing certain impurities.

Quantitative Data - Nitro Reduction
ParameterCondition 1
Starting Material Methyl 2-chloro-4-fluoro-5-nitrobenzoate
Catalyst 10% Palladium on Carbon (Pd/C)
Reagent Hydrogen (H₂)
Solvent Ethyl Acetate
Pressure 1 atm
Reaction Time 12 hours
Reported Yield ~86%

Experimental Protocols

Protocol for Step 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol (10-15 volumes).

  • Catalyst Addition: To the stirred solution, carefully add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-7 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 2-chloro-4-fluoro-5-nitrobenzoate can be purified by recrystallization or column chromatography on silica gel.

Protocol for Step 2: Synthesis of this compound
  • Reaction Setup: To a solution of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in ethyl acetate (10-20 volumes) in a suitable hydrogenation vessel, carefully add 10% Pd/C (5-10 wt%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 1 atmosphere (or as desired) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction for 12 hours or until hydrogen uptake ceases. The reaction progress can also be monitored by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

References

Technical Support Center: Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating reaction byproducts during the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential sources of impurities?

A common and efficient method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, typically using a palladium on carbon (Pd/C) catalyst.[1] Impurities can arise from several sources including the starting materials, incomplete reactions, and side reactions occurring under the reaction conditions.

Q2: What are the typical byproducts observed during the reduction of the nitro group in the synthesis of this compound?

The reduction of an aromatic nitro group to an amine proceeds through several intermediates.[2][3] If the reaction is incomplete or not optimized, these intermediates can be present as byproducts in the final product. These include the corresponding nitroso, hydroxylamine, azoxy, and azo compounds.[4][5][6]

Q3: Can side reactions involving the substituents on the aromatic ring occur during hydrogenation?

Yes, the chloro and fluoro substituents on the aromatic ring can be susceptible to hydrogenolysis (dehalogenation), particularly when using palladium-based catalysts.[7] This can lead to the formation of byproducts where one or both halogen atoms are replaced by hydrogen. Additionally, under harsh conditions, hydrogenation of the benzene ring itself can occur, though this is less common for this type of substrate.

Q4: How can I detect and identify potential byproducts in my reaction mixture?

A combination of analytical techniques is typically employed for the detection and identification of impurities.[8] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main product from byproducts.[8] Subsequent identification of these separated components can be achieved using mass spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q5: Are there any safety concerns associated with the byproducts of this reaction?

Yes, some of the intermediates in nitro group reduction, particularly arylhydroxylamines, can be thermally unstable and may disproportionate, potentially leading to hazardous situations.[5] It is crucial to ensure the reaction goes to completion to minimize the concentration of such intermediates.

Troubleshooting Guides

Issue 1: Incomplete conversion of the nitro starting material.
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage and handling of the catalyst to prevent deactivation.
Insufficient Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd).
Low Hydrogen Pressure Increase the hydrogen pressure. Ensure the reaction vessel is properly sealed and maintaining pressure.
Poor Solubility of Starting Material Use a co-solvent to improve the solubility of the nitro compound.
Catalyst Poisoning by Product The amine product can inhibit the catalyst. Monitor the reaction closely and consider a higher catalyst loading or a different type of catalyst if the reaction stalls.
Issue 2: Presence of colored impurities in the final product.
Possible Cause Troubleshooting Step
Formation of Azo/Azoxy Byproducts These compounds are often colored. Their formation can be minimized by ensuring complete reduction. This can be achieved by extending the reaction time, increasing hydrogen pressure, or using a more active catalyst. Proper temperature control is also important as localized overheating can promote the formation of these byproducts.[2]
Oxidation of the Amine Product The amino group can be susceptible to oxidation, leading to colored impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light and air.
Issue 3: Formation of dehalogenated byproducts.
Possible Cause Troubleshooting Step
Hydrogenolysis with Pd/C Palladium on carbon is known to catalyze dehalogenation.[7]
- Reduce the reaction temperature and pressure.
- Decrease the reaction time and monitor for the disappearance of the starting material.
- Consider using an alternative catalyst that is less prone to causing dehalogenation, such as Raney Nickel.[7]

Potential Reaction Byproducts Summary

Byproduct Name Chemical Structure Potential Cause of Formation Method of Identification
Methyl 2-chloro-4-fluoro-5-nitrosobenzoateC₈H₅ClFNO₃Incomplete reduction of the nitro group.HPLC, LC-MS
Methyl 5-(hydroxyamino)-2-chloro-4-fluorobenzoateC₈H₇ClFNO₃Incomplete reduction of the nitro group.HPLC, LC-MS, NMR
2,2'-dichloro-4,4'-difluoro-5,5'-bis(methoxycarbonyl)azoxybenzeneC₁₆H₁₀Cl₂F₂N₂O₅Condensation of nitroso and hydroxylamine intermediates.HPLC, LC-MS, NMR
2,2'-dichloro-4,4'-difluoro-5,5'-bis(methoxycarbonyl)azobenzeneC₁₆H₁₀Cl₂F₂N₂O₄Reduction of the azoxy intermediate or condensation of the nitroso intermediate.HPLC, LC-MS, NMR
Methyl 5-amino-4-fluorobenzoateC₈H₈FNO₂Dechlorination during hydrogenation.HPLC, LC-MS, NMR, GC-MS
Methyl 5-amino-2-chlorobenzoateC₈H₈ClNO₂Defluorination during hydrogenation.HPLC, LC-MS, NMR, GC-MS
Methyl 5-aminobenzoateC₈H₉NO₂Complete dehalogenation.HPLC, LC-MS, NMR, GC-MS

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove any byproducts.

Protocol 2: Byproduct Identification using HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Couple the HPLC outlet to a mass spectrometer (e.g., ESI-QTOF). Acquire mass spectra for each eluting peak to determine the molecular weights of the components.

  • Data Analysis: Compare the observed molecular weights with the expected molecular weights of the desired product and potential byproducts listed in the table above. Further structural confirmation can be obtained by fragmentation analysis (MS/MS).

Visualizations

Reaction_Pathway Start Methyl 2-chloro-4-fluoro-5-nitrobenzoate Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Product This compound Hydroxylamine->Product Reduction Hydroxylamine->Azoxy Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Reduction pathway of the nitro group and formation of common byproducts.

Troubleshooting_Workflow cluster_0 start Experiment observe Observe Byproducts start->observe analyze Analyze with HPLC/MS observe->analyze identify Identify Byproducts analyze->identify troubleshoot Consult Troubleshooting Guide identify->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize optimize->start Re-run Experiment end_node Pure Product optimize->end_node

Caption: A logical workflow for identifying and troubleshooting reaction byproducts.

References

Preventing dehalogenation in "Methyl 5-amino-2-chloro-4-fluorobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate. The primary focus is on preventing the common side reaction of dehalogenation during the reduction of the nitro group precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dehalogenation during the synthesis of this compound?

A1: The most frequent cause of dehalogenation is the non-selective reduction of the nitro group in the presence of aryl halides. This is particularly problematic during catalytic hydrogenation, where the catalyst can also facilitate the cleavage of carbon-halogen bonds (hydrodehalogenation). Standard palladium on carbon (Pd/C) catalysts are widely known to promote this undesired side reaction.[1]

Q2: Which functional group is more susceptible to dehalogenation, the chlorine or the fluorine atom?

A2: In catalytic hydrogenation, the ease of dehalogenation generally follows the trend I > Br > Cl > F. Therefore, the chloro substituent is more susceptible to reductive cleavage than the fluoro substituent. However, forcing reaction conditions can lead to the loss of either halogen.

Q3: Are there any general strategies to minimize dehalogenation?

A3: Yes, several strategies can be employed:

  • Catalyst Selection: Opt for catalysts known for their selectivity in reducing nitro groups without affecting halogens. Examples include platinum-based catalysts, modified palladium catalysts, or non-precious metal catalysts.[2][3]

  • Reagent Choice: Utilize chemical reducing agents that are inherently selective for the nitro group over aryl halides.

  • Reaction Condition Optimization: Carefully control parameters such as temperature, pressure, substrate concentration, and solvent.[3]

  • Use of Additives: The presence of acidic media can inhibit dehalogenation in some catalytic systems.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause Troubleshooting Suggestions
Significant dehalogenation observed (loss of Chlorine) Use of standard Pd/C catalyst with H₂ gas.- Replace Pd/C with a more selective catalyst such as Pt/C, Pt-V/C, or Raney Cobalt.[3][5]- Consider using catalytic transfer hydrogenation with Pd/C and a hydrogen donor like hydrazine hydrate.[6][7]- Switch to a chemical reduction method using SnCl₂·2H₂O, Fe/HCl, or Zn/hydrazine glyoxylate.[1]
High reaction temperature or pressure.- Lower the reaction temperature. For instance, with hydrazine hydrate and Pd/C, 120°C was found to be ideal, as higher temperatures can increase dehalogenation.[6]- If using H₂ gas, operate at the lowest effective pressure.
High substrate concentration.- Decrease the substrate concentration. Studies have shown that lower concentrations can significantly reduce the percentage of dehalogenation.[3]
Incomplete reduction of the nitro group Insufficient reducing agent or catalyst.- Increase the equivalents of the chemical reducing agent (e.g., SnCl₂·2H₂O).- Increase the catalyst loading, although this should be done cautiously as it might also increase dehalogenation.
Deactivated catalyst.- Use fresh, high-quality catalyst.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for the onset of dehalogenation.
Formation of other byproducts Non-selective reduction of the ester group.- This is less common under typical nitro reduction conditions but can occur with very harsh reagents. Ensure the chosen method is chemoselective.
Reaction with solvent.- Choose an inert solvent for the reaction. Alcohols like methanol or ethanol are common, as are ethers like THF.[3][6]

Experimental Protocols

Method 1: Selective Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This method is reported to be highly selective for the reduction of halogenated nitroarenes.[6][7]

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent) in methanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 80°C) and monitor the progress by TLC. The reaction is often complete within 15-30 minutes.[7]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Method 2: Chemical Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a classic and reliable method that avoids the use of catalytic hydrogenation.[1]

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol or Ethyl Acetate

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent) in absolute ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80°C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.

  • Carefully add a 5% aqueous NaHCO₃ solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the selective hydrogenation of halogenated nitroaromatics, providing a basis for comparison.

CatalystHydrogen SourceKey AdvantagesPotential DrawbacksReference
Pd/C Hydrazine HydrateHigh selectivity, rapid reaction times.[6][7]Requires careful temperature control to avoid dehalogenation at higher temperatures.[6][6][7]
Pt/C H₂ or 1,4-cyclohexadieneEffective in preventing dehalogenation for labile aromatic halogens.[5]May have lower activity compared to Pd/C.[5]
Pt-V/C H₂High performance and selectivity.Precious metal catalyst.[3]
Raney Cobalt H₂High selectivity with less than 1% dehalogenation observed in some cases.May require higher catalyst loading, elevated temperature, and pressure.[3][3]
P-CNTs H₂Efficient and highly selective for nitro group reduction without dehalogenation.Catalyst may not be commercially available.[2]

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Review Catalyst Choice start->catalyst conditions Optimize Reaction Conditions start->conditions reagent Switch to Chemical Reduction start->reagent pd_c Using standard Pd/C? catalyst->pd_c temp High Temperature? conditions->temp conc High Concentration? conditions->conc sncl2 Use SnCl2, Fe/HCl, or Zn-based reagents reagent->sncl2 change_catalyst Switch to Pt/C, Pt-V/C, or Raney Co pd_c->change_catalyst Yes transfer_hydrogenation Use Pd/C with Hydrazine Hydrate pd_c->transfer_hydrogenation Yes lower_temp Lower Reaction Temperature temp->lower_temp Yes lower_conc Decrease Substrate Concentration conc->lower_conc Yes

Caption: A decision-making workflow for troubleshooting dehalogenation.

General Synthesis Pathway

Synthesis_Pathway cluster_0 Reduction Step start Methyl 2-chloro-4-fluoro-5-nitrobenzoate side_product Dehalogenated Byproduct (Methyl 5-amino-4-fluorobenzoate) start->side_product Non-selective Conditions (e.g., standard Pd/C, H2) catalytic Catalytic Hydrogenation start->catalytic Selective Catalyst (e.g., Pt/C, Hydrazine/Pd/C) chemical Chemical Reduction start->chemical Reagent (e.g., SnCl2) product This compound catalytic->product chemical->product

Caption: Synthetic route and potential dehalogenation side reaction.

References

Technical Support Center: Catalytic Hydrogenation of Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of halogenated nitroaromatics. This resource is designed for researchers, chemists, and process development professionals to address common challenges, provide troubleshooting guidance, and offer practical experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the catalytic hydrogenation of halogenated nitroaromatics?

A1: The main challenge is achieving high selectivity for the reduction of the nitro group to an amine while preventing the cleavage of the carbon-halogen bond (hydrodehalogenation).[1][2][3] This competing dehalogenation reaction leads to the formation of undesired by-products, reduces the purity of the target haloaniline, and can generate strong acids (HX) that corrode reactor equipment.[1]

Q2: Why is hydrodehalogenation a common side reaction?

A2: Hydrodehalogenation occurs concurrently with the desired nitro group reduction.[4] The susceptibility to this side reaction is influenced by the catalyst choice, reaction conditions, and the nature of the halogen. The resulting product, a halogenated aniline, is often more prone to dehalogenation than the starting nitroaromatic compound.[5][6] The strength of the carbon-halogen bond is a key factor, with the tendency for dehalogenation increasing in the order F < Cl < Br < I.[2][6]

Q3: Which catalysts are generally preferred for this transformation to ensure high selectivity?

A3: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it often promotes dehalogenation.[7] Platinum-based catalysts, such as platinum on carbon (Pt/C), often show better selectivity.[8] Specially modified catalysts are frequently employed to suppress dehalogenation, including:

  • Platinum-Vanadium on Carbon (Pt-V/C): This combination is effective at maintaining high selectivity.[2][5]

  • Raney Nickel and Raney Cobalt: These non-precious metal catalysts can offer high selectivity, though sometimes require more forcing conditions.[2][5][7]

  • Modified Palladium Catalysts: Pd/C can be modified with "catalyst poisons" or inhibitors like sulfur or organic ligands (e.g., triphenylphosphine) to selectively decrease its activity towards dehalogenation.[1][9]

Q4: How do reaction conditions affect selectivity and dehalogenation?

A4: Reaction conditions are critical for controlling selectivity. Key parameters include:

  • Substrate Concentration: Lower substrate concentrations have been shown to decrease dehalogenation, particularly with Pt-V/C catalysts.[5]

  • Temperature and Pressure: Elevated temperatures and higher hydrogen pressures can increase reaction rates but may also accelerate dehalogenation.[2][6] Milder conditions are generally preferred for higher selectivity.

  • Solvent: The choice of solvent can influence reaction rates and substrate solubility. Ethers like THF are often suitable, providing good solubility and high reaction rates.[5]

  • pH: Maintaining a neutral or slightly acidic pH can sometimes minimize dehalogenation.[4] For instance, conducting the reaction in an aqueous buffered medium at pH 6-7.5 has been used to suppress this side reaction.[4]

Q5: What are the signs of catalyst poisoning in my reaction?

A5: Catalyst poisoning refers to the deactivation of the catalyst by chemical compounds that bond to active sites.[9] Signs of poisoning include a sudden or gradual decrease in the rate of hydrogen uptake, or the reaction stalling before the starting material is fully consumed.[10] Common poisons include sulfur compounds, halides, cyanides, and even certain nitro compounds or intermediates.[9]

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: High Levels of Dehalogenation

You observe significant formation of the dehalogenated aniline by-product.

G cluster_causes Evaluate Potential Causes cluster_solutions Implement Solutions start High Dehalogenation Detected cause1 Inappropriate Catalyst (e.g., standard Pd/C) start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Over-reduction/ Product Dehalogenation start->cause3 sol1 1. Switch to a more selective catalyst: - Pt/C or Pt-V/C - Raney Ni / Raney Co - Use a modified/poisoned catalyst cause1->sol1 Catalyst is known to cause dehalogenation sol2 2. Modify reaction conditions: - Lower H₂ pressure - Reduce temperature - Adjust solvent or pH cause2->sol2 High temp/pressure sol3 3. Optimize reaction time: - Monitor reaction closely - Stop immediately after full  conversion of starting material cause3->sol3 Reaction run too long

Caption: Troubleshooting workflow for excessive dehalogenation.

Detailed Steps:

  • Review Your Catalyst Choice: Standard palladium catalysts are often too active and promote dehalogenation.[7] Consider switching to a platinum-based catalyst like Pt/C or a bimetallic system like Pt-V/C.[5] For substrates particularly sensitive to dehalogenation (e.g., iodo- or bromoaromatics), Raney Nickel can be a good alternative.[7]

  • Adjust Reaction Conditions: High temperatures and pressures can favor the undesired dehalogenation pathway.[6] Attempt the reaction under milder conditions (e.g., lower temperature, lower H₂ pressure).

  • Monitor Reaction Progress: The desired haloaniline product can itself undergo dehalogenation, especially after all the starting nitroaromatic has been consumed.[5] Monitor the reaction closely (e.g., by TLC, GC, or HPLC) and stop it as soon as the starting material disappears to prevent over-reduction.

Issue 2: Slow or Stalled Reaction

The reaction proceeds very slowly, or stops before completion, as indicated by minimal hydrogen uptake.

G cluster_causes Evaluate Potential Causes cluster_solutions Implement Solutions start Slow or Stalled Reaction cause1 Catalyst Poisoning start->cause1 cause2 Intermediate Accumulation (e.g., hydroxylamines) start->cause2 cause3 Poor Mass Transfer/ Inactive Catalyst start->cause3 sol1 1. Check purity of reagents: - Purify starting material - Use high-purity, degassed solvents - Ensure high-purity H₂ gas cause1->sol1 Impurities in system sol2 2. Use catalyst additives: - Add vanadium species (e.g., NaVO₃)  to accelerate hydroxylamine conversion cause2->sol2 Reaction intermediate inhibits sol3 3. Optimize physical parameters: - Increase stirring rate - Check catalyst age/storage; use fresh catalyst - Increase catalyst loading cause3->sol3 Physical or catalyst issues

Caption: Troubleshooting workflow for a slow or stalled reaction.

Detailed Steps:

  • Evaluate Potential Poisons: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[9][10] Ensure the use of high-purity reagents. If the starting material was synthesized using sulfur-containing reagents, it may need purification.

  • Address Intermediate Accumulation: The accumulation of hydroxylamine intermediates can slow the overall reaction rate.[1] The introduction of additives, such as vanadium compounds, can be an effective strategy to accelerate the conversion of hydroxylamine to the final amine product.[1]

  • Assess Catalyst Activity and Mass Transfer: Ensure that stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.[10] Catalysts can lose activity over time or if stored improperly; using a fresh batch is a reliable troubleshooting step.[10] If necessary, consider increasing the catalyst loading.

Data & Catalyst Performance

The selection of the right catalyst and conditions is paramount for success. The tables below summarize performance data from literature for the hydrogenation of 1-iodo-4-nitrobenzene, a challenging model substrate.

Table 1: Effect of Catalyst Type on Hydrogenation Performance

CatalystConversion of 1-iodo-4-nitrobenzeneDehalogenation (%) (Formation of Aniline)ConditionsReference
Pt-V/C >99.5% (after 5 min)1.4%0.05 M substrate, THF, 25 bar H₂, 95 °C[5]
Raney Co ~80% (after 90 min)< 2%0.05 M substrate, THF, 25 bar H₂, 95 °C[5]
Pd(S)/C < 10% (after 4 h)-0.05 M substrate, THF, 25 bar H₂, 95 °C[5]

This data highlights that for a sensitive substrate, Pt-V/C provides a very high reaction rate with good selectivity, while Raney Co is also highly selective but significantly slower. Standard palladium catalysts can be largely ineffective.[5]

Table 2: Effect of Substrate Concentration on Dehalogenation (Pt-V/C Catalyst)

Substrate Concentration (in THF)Conversion TimeDehalogenation (%)Reference
0.2 M 240 min (for 94% conversion)27%[5]
0.1 M 21 min (for 93% conversion)8%[5]
0.05 M 5 min (for 99.5% conversion)1%[5]

As shown, decreasing the substrate concentration can dramatically suppress the dehalogenation side reaction when using a Pt-V/C catalyst.[5]

Experimental Protocols
General Protocol for Batch Catalytic Hydrogenation

This protocol provides a general methodology for the selective hydrogenation of a halogenated nitroaromatic compound in a laboratory-scale batch reactor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A 1. Add Substrate, Solvent, & Catalyst to Autoclave B 2. Seal Reactor A->B C 3. Purge with N₂ (3-5 times) B->C D 4. Pressurize with H₂ C->D E 5. Heat & Stir D->E F 6. Monitor H₂ Uptake E->F G 7. Cool & Vent F->G H 8. Filter Catalyst G->H I 9. Analyze & Purify Product H->I

Caption: A typical experimental workflow for batch hydrogenation.[11]

Methodology:

  • Reactor Setup: In a suitable high-pressure autoclave, place the halogenated nitroaromatic substrate, the chosen solvent (e.g., THF, ethanol), and the catalyst.[11] A typical substrate-to-catalyst weight ratio ranges from 20:1 to 100:1.[11]

  • Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with an inert gas, such as nitrogen, to remove all residual air.[11]

  • Pressurization: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 5-25 bar).[5][11]

  • Reaction: Begin vigorous stirring to ensure a homogenous suspension and efficient gas-liquid mass transfer. Heat the reactor to the target temperature (e.g., 25-95 °C).[5][11]

  • Monitoring: Monitor the reaction's progress by observing the hydrogen uptake from the connected gas cylinder.[11] For precise tracking, samples can be carefully taken (if the reactor setup allows) for analysis by GC or HPLC.

  • Completion and Work-up: Once hydrogen uptake ceases or the starting material is consumed (as determined by prior analysis), stop the heating and allow the reactor to cool to room temperature.[11]

  • Venting and Filtration: Carefully vent the excess hydrogen gas in a well-ventilated area. Open the reactor and filter the reaction mixture through a pad of celite or a suitable filter to remove the heterogeneous catalyst.[11]

  • Analysis and Purification: Analyze the crude product to determine conversion and selectivity using techniques like GC, HPLC, or NMR.[11] The desired halogenated aniline can be further purified by standard methods such as distillation, crystallization, or column chromatography.[11]

Safety Note: The catalytic hydrogenation of nitroaromatics is highly exothermic and involves flammable hydrogen gas under pressure. The formation of unstable hydroxylamine intermediates can pose a risk of thermal runaway.[11] Always use appropriate safety equipment, a certified high-pressure reactor, and ensure a thorough understanding of the reaction's potential hazards before proceeding.

References

Technical Support Center: Purification of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-amino-2-chloro-4-fluorobenzoate from common side-products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most prevalent impurity is typically the unreacted starting material from the reduction step, which is Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Other potential impurities can include:

  • Isomeric Impurities: Other isomers of amino-chlorofluorobenzoates that may have formed during the initial nitration of the benzene ring.

  • By-products of Reduction: Incomplete reduction can lead to the formation of hydroxylamino or azo compounds.

  • Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, ethyl acetate) and reagents used in the synthesis and work-up.[1]

Q2: What is the recommended first step in the purification of crude this compound?

A common and effective initial purification step for solid organic compounds is recrystallization. The choice of solvent is crucial for successful recrystallization.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately determining the purity of compounds like this compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any impurities.[2] Thin-Layer Chromatography (TLC) is a rapid and valuable tool for monitoring the progress of the purification.

Q4: When is column chromatography preferred over recrystallization?

Column chromatography is recommended under the following circumstances:

  • When recrystallization fails to effectively remove impurities.

  • If the impurities have very similar solubility profiles to the desired product.

  • When a very high degree of purity is required.

  • If the crude product is an oil and does not crystallize.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
"Oiling out" during recrystallization The solution is too concentrated, or the cooling is too rapid. Impurities may also be depressing the melting point.Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a different recrystallization solvent or solvent system.
No crystal formation after cooling The solution is too dilute (too much solvent was used), or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[3]
Low recovery yield after recrystallization Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated if performing a hot filtration.[3]
Incomplete separation on column chromatography The chosen eluent system has inappropriate polarity. The column was not packed properly.Optimize the eluent system using TLC. A typical starting point for compounds of this nature is a mixture of hexane and ethyl acetate. Ensure the column is packed uniformly to avoid channeling.
Product is still impure after a single purification step The impurities are very similar in physical properties to the product.A second purification step may be necessary. For example, follow recrystallization with column chromatography.

Quantitative Data Summary

The following table provides a summary of typical parameters for the purification and analysis of this compound. These values are illustrative and may require optimization for specific experimental conditions.

Parameter Recrystallization Column Chromatography HPLC Analysis
Solvent System Ethanol/Water or TolueneHexane/Ethyl Acetate (gradient)Acetonitrile/Water (with 0.1% Formic Acid)
Typical Solvent Ratio Start with minimal hot ethanol, add hot water until cloudy, then clarify with a few drops of hot ethanol.Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.Isocratic or gradient elution depending on impurity profile. A starting point could be 60:40 Acetonitrile:Water.
Expected Purity >98%>99.5%-
Typical Recovery 70-90%60-80%-

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. A mixture of ethanol and water is often effective for aminobenzoates.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a co-solvent, add the hot second solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few drops of the hot primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol
  • Stationary and Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation of the target compound from its impurities on a silica gel plate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity Not OK Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity OK Purity_Check_2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity OK Impure_2 Impure Product Purity_Check_2->Impure_2 Purity Not OK Impure_1 Impure Product

Caption: General workflow for the purification of this compound.

Side_Products Main_Product This compound Isomeric_Impurity Isomeric Impurities (e.g., other aminobenzoates) Main_Product->Isomeric_Impurity Co-elutes/Co-crystallizes with Reduction_Byproduct Reduction By-products (e.g., hydroxylamino, azo compounds) Main_Product->Reduction_Byproduct Separated from Nitro_Precursor Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Unreacted Starting Material) Nitro_Precursor->Main_Product Reduction

Caption: Relationship between the target product and common side-products.

References

Improving regioselectivity in the synthesis of "Methyl 5-amino-2-chloro-4-fluorobenzoate" precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity in the synthesis of precursors for Methyl 5-amino-2-chloro-4-fluorobenzoate.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence starting from 2-chloro-4-fluorobenzoic acid. The key challenge lies in controlling the regioselectivity during the initial nitration step to favor the formation of the desired 5-nitro isomer.

Synthesis_Pathway A 2-Chloro-4-fluorobenzoic Acid B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Desired) + 2-Chloro-4-fluoro-3-nitrobenzoic Acid (Isomer) B->C D Esterification (Methanol, H2SO4) C->D Step 2 E Methyl 2-chloro-4-fluoro-5-nitrobenzoate D->E F Reduction E->F Step 3 G This compound F->G

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis, with a focus on improving the yield and purity of the desired intermediates.

Issue 1: Poor Regioselectivity in the Nitration of 2-Chloro-4-fluorobenzoic Acid

Problem: The nitration of 2-chloro-4-fluorobenzoic acid often yields a mixture of regioisomers, primarily the desired 2-chloro-4-fluoro-5-nitrobenzoic acid and the undesired 2-chloro-4-fluoro-3-nitrobenzoic acid. The presence of the 3-nitro isomer complicates purification and reduces the overall yield.

Directing Effects on the Aromatic Ring:

Caption: Analysis of substituent directing effects in the nitration reaction.

Troubleshooting Steps & Solutions:

Factor Observation/Problem Recommended Solution
Reaction Temperature High temperatures can lead to decreased regioselectivity and the formation of byproducts.Maintain a low reaction temperature, typically between -5°C and 8°C, by using an ice bath and ensuring slow, dropwise addition of the nitrating agent.[1]
Nitrating Agent The ratio and concentration of nitric acid to sulfuric acid are critical for efficient nitronium ion (NO₂⁺) generation and can influence isomer distribution.A common and effective nitrating mixture is a combination of concentrated sulfuric acid and fuming nitric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion.[1]
Reaction Time Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can increase the formation of undesired isomers and byproducts.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for the complete consumption of the starting material.
Separation of Isomers The desired 5-nitro and undesired 3-nitro isomers can be difficult to separate by simple crystallization due to similar physical properties.A patented method involves adjusting the pH of a solution containing the isomer mixture. By carefully controlling the pH, the 3-nitro isomer can be precipitated and removed, leaving the desired 5-nitro isomer in solution, which can then be isolated by further acidification.[2]

Quantitative Data on Nitration of 2-Chloro-4-fluorobenzoic Acid:

Reaction Conditions Starting Material Product(s) Yield of Desired Isomer Purity of Desired Isomer Undesired Isomer Content Reference
Conc. H₂SO₄, fuming HNO₃, -5 to 8°C, Catalyst2-Chloro-4-fluorobenzoic acid2-Chloro-4-fluoro-5-nitrobenzoic acid & 2-Chloro-4-fluoro-3-nitrobenzoic acid97.1%97.2%1.1%[1][3]
Mixed Acid (H₂SO₄ + HNO₃)2-Chloro-4-fluorobenzoic acid2-Chloro-4-fluoro-5-nitrobenzoic acid & 2-Chloro-4-fluoro-3-nitrobenzoic acid~40% (after recrystallization)Not specified10-20% (before purification)[4]
Issue 2: Incomplete Esterification of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Problem: The conversion of the carboxylic acid to the methyl ester may be incomplete, leading to a mixture of starting material and product.

Troubleshooting Steps & Solutions:

Factor Observation/Problem Recommended Solution
Catalyst Insufficient acid catalyst can lead to slow or incomplete reaction.Use a catalytic amount of a strong acid like sulfuric acid.
Water Content The presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials.Use anhydrous methanol and ensure all glassware is dry. Molecular sieves can be added to remove water formed during the reaction.
Reaction Temperature & Time The reaction may not reach completion at lower temperatures or with insufficient time.The reaction is typically heated to reflux (around 65°C) for several hours to drive it to completion.[5]
Issue 3: Dehalogenation during the Reduction of the Nitro Group

Problem: The reduction of the nitro group to an amine can sometimes lead to the undesired removal of the chloro or fluoro substituents (dehalogenation), especially when using harsh reducing agents or certain catalytic hydrogenation conditions.

Troubleshooting Steps & Solutions:

Factor Observation/Problem Recommended Solution
Choice of Reducing Agent Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable as they can reduce the aromatic halides.Catalytic Transfer Hydrogenation: Use a milder, chemoselective method such as catalytic transfer hydrogenation. Iron-based or cobalt-based nanocatalysts with a hydrogen donor like formic acid have been shown to be highly selective for the reduction of nitro groups in the presence of halogens. These reactions can often be performed at room temperature.
Catalytic Hydrogenation Conditions Standard catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes cause dehalogenation, particularly of aryl chlorides.If using catalytic hydrogenation, carefully select the catalyst and conditions. For instance, adding a small amount of acid to the reaction medium can sometimes inhibit dehalogenation.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in synthesizing the precursors for this compound? A1: The main challenge is controlling the regioselectivity during the electrophilic nitration of 2-chloro-4-fluorobenzoic acid. The presence of three substituents with competing directing effects often leads to the formation of a mixture of the desired 5-nitro isomer and the undesired 3-nitro isomer.

  • Q2: How can I minimize the formation of the 2-chloro-4-fluoro-3-nitrobenzoic acid isomer? A2: To minimize the formation of the 3-nitro isomer, it is crucial to maintain a low reaction temperature (e.g., -5 to 8°C) and carefully control the addition of the nitrating agent.[1] Using a suitable catalyst may also improve selectivity.

  • Q3: Is there a reliable method to separate the 5-nitro and 3-nitro isomers if they are formed as a mixture? A3: Yes, a patented method describes the separation based on the differential solubility of the isomers at a specific pH. By adjusting the pH of an aqueous solution of the mixture to 4-5, the 3-nitro isomer can be precipitated and removed by filtration, while the desired 5-nitro isomer remains in the filtrate and can be recovered by subsequent acidification.[2]

  • Q4: What are the best practices for the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid? A4: For a successful Fischer esterification, use anhydrous methanol as both the solvent and reactant, with a catalytic amount of a strong acid like sulfuric acid. Heating the reaction to reflux for an adequate time and taking measures to remove water (e.g., using molecular sieves) will help drive the reaction to completion.[5]

  • Q5: Which reduction method is recommended to avoid dehalogenation of the chloro and fluoro substituents? A5: Catalytic transfer hydrogenation using iron or cobalt catalysts and formic acid as a hydrogen donor is a highly recommended method. This approach is known for its excellent chemoselectivity in reducing nitro groups while leaving aryl halides intact. These reactions are often performed under mild, base-free conditions.

IV. Experimental Protocols

Protocol 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

Materials:

  • 2-Chloro-4-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to -5°C.

  • Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-4-fluorobenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 8°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, a mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

Protocol 2: Esterification of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Molecular Sieves (optional)

Procedure:

  • To a stirred solution of 2-chloro-4-fluoro-5-nitrobenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.[5]

  • Add molecular sieves to the mixture (optional).

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Protocol 3: Chemoselective Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • Iron powder or a suitable iron/cobalt catalyst

  • Formic acid or other hydrogen donor

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure (Catalytic Transfer Hydrogenation):

  • In a reaction flask, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate in a suitable solvent.

  • Add the iron or cobalt catalyst to the solution.

  • Slowly add the hydrogen donor (e.g., formic acid) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

References

Technical Support Center: Reactions Involving Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polysubstituted anilines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution on a polysubstituted aniline giving poor regioselectivity?

A1: Poor regioselectivity in electrophilic aromatic substitution (EAS) of polysubstituted anilines is a common challenge due to the powerful activating and ortho-, para-directing nature of the amino group.[1] The presence of other substituents further complicates the directing effects.

  • Activating vs. Deactivating Groups: The interplay between the activating amino group and other substituents on the ring dictates the position of electrophilic attack. Activating groups will generally direct ortho- and para- to themselves, while deactivating groups direct meta-. The final substitution pattern is a cumulative effect of all substituents.

  • Steric Hindrance: Bulky substituents on the aniline or the electrophile can hinder attack at the ortho position, leading to a higher proportion of the para-product.[2]

  • Reaction Conditions: Strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing group.[1][2] This can lead to a mixture of products if the aniline is not fully protonated.

Q2: I am observing polysubstitution in my halogenation reaction. How can I achieve monohalogenation?

A2: The high reactivity of the aniline ring, due to the strong electron-donating amino group, often leads to polysubstitution, particularly in halogenation reactions.[1] To control this, the reactivity of the amino group must be attenuated.

  • Protection of the Amino Group: The most effective strategy is to protect the amino group, for example, by converting it to an acetanilide.[2] The acetyl group reduces the activating effect of the nitrogen, allowing for monosubstitution. The protecting group can be removed later by hydrolysis.[2]

  • Choice of Halogenating Agent: Using a milder halogenating agent or controlling the stoichiometry of the reaction can also help to limit polysubstitution.

Q3: My Friedel-Crafts reaction with a polysubstituted aniline is failing. What is the issue?

A3: Friedel-Crafts reactions often fail with anilines because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards electrophilic attack.

  • Protecting Group Strategy: As with halogenation, protecting the amino group as an amide (e.g., acetanilide) prevents its reaction with the Lewis acid and allows the Friedel-Crafts reaction to proceed.[2]

Q4: What are the key considerations when performing a Buchwald-Hartwig amination with a polysubstituted aniline?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. When working with polysubstituted anilines, consider the following:

  • Ligand Choice: The choice of phosphine ligand is crucial for reaction efficiency and can help to suppress side reactions like β-hydride elimination.[3] Bulky, electron-rich ligands are often preferred.[4]

  • Base Selection: The base plays a critical role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[5] The choice of base can affect the reaction rate and substrate scope.

  • Substituent Effects: Electron-donating groups on the aniline can increase its nucleophilicity, while electron-withdrawing groups can decrease it, potentially affecting reaction rates.[6]

Q5: How can I purify my polysubstituted aniline product, which is prone to discoloration?

A5: Anilines are susceptible to air oxidation, which leads to the formation of colored impurities.[7]

  • Acidic Wash: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted basic starting materials by converting them into their water-soluble salts.[7][8]

  • Distillation: For thermally stable anilines, distillation under reduced pressure is an effective purification method.[9]

  • Column Chromatography: If using silica gel chromatography, peak tailing can be an issue due to the basicity of the aniline. Pre-treating the silica gel with a base like triethylamine or using a less acidic stationary phase like alumina can mitigate this.[10]

  • Treatment with Activated Carbon: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and solvent removal.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed active catalyst.
Inappropriate Ligand Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as XPhos or SPhos are often effective.[4]
Incorrect Base The choice of base is critical. For less nucleophilic anilines, a stronger base like NaOtBu may be required. Ensure the base is fresh and anhydrous.[5]
Poor Substrate Reactivity Polysubstituted anilines with strong electron-withdrawing groups may be less reactive. Increasing the reaction temperature or using a more active catalyst system may be necessary.
Presence of Oxygen The Pd(0) catalyst is sensitive to air. Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Possible Cause Troubleshooting Steps
Competing Directing Effects Analyze the directing effects of all substituents on the aniline ring. If a mixture of isomers is unavoidable, consider a different synthetic route that installs the desired substituent with better control.
Protonation of Amino Group In highly acidic media, the amino group can be protonated to the meta-directing anilinium ion.[1][2] To favor ortho/para substitution, protect the amino group as an acetanilide.[2]
Steric Hindrance To increase the yield of the para isomer over the ortho isomer, consider using a bulkier protecting group on the nitrogen.[2]
Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product Discoloration Discoloration is often due to oxidation.[7] Purify the product quickly after the reaction. Storing the purified product under an inert atmosphere and in the dark can help prevent degradation. A final filtration through a short plug of silica or treatment with activated carbon can remove colored impurities.[7][8]
Co-elution of Isomers If regioisomers are difficult to separate by standard column chromatography, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better resolution.[10]
Product Adsorption on Silica Gel The basic nature of anilines can lead to strong adsorption and peak tailing on acidic silica gel.[10] Add a small amount of triethylamine (0.1-1%) to the eluent or use neutral alumina as the stationary phase.[10]
Formation of Emulsions during Extraction Emulsions can form during aqueous workup. Adding brine (saturated NaCl solution) can help to break the emulsion.

Data Presentation

Table 1: Regioselectivity in the Nitration of Aniline Derivatives

Substrate Reaction Conditions ortho-isomer (%) meta-isomer (%) para-isomer (%) Reference
AnilineHNO₃, H₂SO₄, 25°C24751[2]
AcetanilideHNO₃, H₂SO₄, 0-10°C19279[2]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Aryl Halides with Anilines

Aryl Halide Aniline Catalyst System (Pd precatalyst/Ligand) Base Solvent Yield (%) Reference
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene95[11]
2-Bromotoluene4-MethoxyanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene85[5]
4-BromoacetophenoneAnilinePd(OAc)₂ / XantphosDBUToluene88[11]
1-Bromo-4-nitrobenzeneAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane92[12]

Note: Yields are highly dependent on the specific substrates, ligands, bases, and reaction conditions used.

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize from an ethanol/water mixture to obtain pure acetanilide.[2]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Polysubstituted Aniline

Materials:

  • Aryl bromide (1.0 mmol)

  • Polysubstituted aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, polysubstituted aniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an ortho-Bromoaniline

Materials:

  • ortho-Bromoaniline (1.0 mmol)

  • Boronic acid or ester (1.5 mmol)

  • CataCXium A palladacycle (10 mol%)

  • Potassium carbonate (2.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (3.3 mL)

Procedure:

  • To a reaction vessel, add the ortho-bromoaniline, boronic acid/ester, CataCXium A palladacycle, and potassium carbonate.

  • Evacuate and backfill the vessel with nitrogen.

  • Add 2-MeTHF.

  • Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[13]

Visualizations

Troubleshooting_Workflow start Reaction Problem Observed (e.g., Low Yield, Impurities) check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Byproducts (TLC, GC-MS, NMR) check_reagents->analyze_side_products check_conditions->analyze_side_products consult_literature Consult Literature for Similar Substrates analyze_side_products->consult_literature modify_catalyst Modify Catalyst System (Ligand, Precursor, Loading) consult_literature->modify_catalyst modify_reagents Modify Reagents (Base, Solvent) consult_literature->modify_reagents optimize_conditions Optimize Reaction Conditions modify_catalyst->optimize_conditions modify_reagents->optimize_conditions purification_issue Address Purification Challenges optimize_conditions->purification_issue solution Problem Resolved purification_issue->solution

Caption: A general workflow for troubleshooting reactions involving polysubstituted anilines.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Ar_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Ar_Amine Amine Coordination PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Ar_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product HX_Base [Base-H]⁺X⁻ PdII_Amido->HX_Base ArX Ar-X ArX->PdII_ArX Amine R₂NH Amine->PdII_Ar_Amine Base Base Base->PdII_Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Purification_Decision_Tree start Crude Product Mixture is_product_basic Is Product Basic? start->is_product_basic acid_wash Acidic Wash (e.g., 1M HCl) distillation Distillation (if thermally stable) acid_wash->distillation is_product_basic->acid_wash Yes is_product_basic->distillation No chromatography Column Chromatography distillation->chromatography is_colored Is Product Colored? chromatography->is_colored activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes pure_product Pure Product is_colored->pure_product No activated_carbon->pure_product

References

Strategies for reducing impurities in "Methyl 5-amino-2-chloro-4-fluorobenzoate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate, with a focus on strategies to minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially practiced method is the reduction of the nitro group of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation or using metal/acid combinations.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can originate from the starting materials or be generated during the reduction of the nitro group. Key potential impurities include:

  • Unreacted Starting Material: Residual Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

  • Intermediates from Incomplete Reduction: Such as the corresponding nitroso and hydroxylamine derivatives.

  • Over-reduction Products: While less common for aromatic amines, harsh conditions could potentially affect other functional groups.

  • Dehalogenation Products: Loss of the chloro or fluoro substituent can occur under certain catalytic hydrogenation conditions.

  • Impurities from Starting Materials: Any impurities present in the initial Methyl 2-chloro-4-fluoro-5-nitrobenzoate will likely be carried through the synthesis.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the disappearance of the starting material (the nitro compound) and the appearance of the desired product (the amine). High-Performance Liquid Chromatography (HPLC) can provide more quantitative real-time analysis of the reaction mixture, allowing for precise determination of the optimal reaction time.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for removing less soluble or more soluble impurities. A variety of solvent systems can be screened to find the optimal conditions.

  • Column Chromatography: A highly effective method for separating the desired product from closely related impurities. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

  • Acid-Base Extraction: As an aromatic amine, the product can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Issue 1: Incomplete Reaction - Presence of Starting Material in the Final Product
Potential Cause Troubleshooting Strategy
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. For metal/acid reductions, a significant excess is often required.
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst. Ensure the catalyst was not exposed to air or moisture for an extended period. Consider a different catalyst (e.g., Raney Nickel instead of Pd/C).
Low Reaction Temperature Increase the reaction temperature cautiously, while monitoring for the formation of degradation products.
Insufficient Reaction Time Continue to monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
Issue 2: Formation of Colored Impurities
Potential Cause Troubleshooting Strategy
Oxidation of the Amine Product Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Store the purified product under an inert atmosphere and protected from light.
Formation of Azo or Azoxy Byproducts This can occur with certain reducing agents. Consider switching to a milder reducing agent or optimizing the reaction conditions (e.g., temperature, pH). Purification by column chromatography is often effective at removing these colored impurities.
Issue 3: Low Yield of the Desired Product
Potential Cause Troubleshooting Strategy
Product Loss During Work-up Optimize the extraction and purification steps. For acid-base extraction, ensure the pH is sufficiently acidic to fully protonate the amine and sufficiently basic to deprotonate it for extraction.
Decomposition of the Product Avoid excessively high temperatures during the reaction and purification. If the product is sensitive to acid or base, use milder conditions.
Side Reactions Analyze the crude product by LC-MS or GC-MS to identify major byproducts. This information can help in modifying the reaction conditions to suppress side reactions.

Quantitative Data on Impurity Formation (Illustrative)

Reduction Method Starting Material (%) Hydroxylamine Intermediate (%) Dehalogenated Product (%) Other Impurities (%) Purity of Crude Product (%)
Catalytic Hydrogenation (Pd/C, H₂) < 1< 0.51-3< 195-98
Metal/Acid (Fe/HCl) < 2< 1< 0.5< 294-97
Metal Salt (SnCl₂/HCl) < 1.5< 1< 0.5< 1.595-98

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (or other suitable solvent)

  • Hydrogen gas supply

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate in a suitable solvent like ethyl acetate.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen). The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol

  • Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add Methyl 2-chloro-4-fluoro-5-nitrobenzoate and a solvent such as ethanol or methanol.

  • Add iron powder (typically 3-5 equivalents) to the mixture.

  • Heat the mixture to reflux and slowly add concentrated HCl dropwise.

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl 2-chloro-4-fluoro-5-nitrobenzoate reduction Reduction (e.g., Catalytic Hydrogenation or Metal/Acid) start->reduction crude_product Crude this compound reduction->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Impurity Profiling (HPLC, GC-MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Impurity Levels cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Poor Starting Material Quality issue->cause3 solution4 Optimize Purification of Final Product issue->solution4 solution1 Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) cause1->solution1 solution2 Change Reduction Method cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: Logical relationship between a common issue (high impurity levels) and its potential causes and corrective actions.

Technical Support Center: Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 5-amino-2-chloro-4-fluorobenzoate.

Troubleshooting Guide

Problem: Low Reaction Yield

Question: We are experiencing a significantly lower than expected yield of this compound during scale-up. What are the likely causes and how can we address them?

Answer: Low yield during the scale-up of this synthesis is a common challenge. The primary causes often relate to incomplete reaction, product loss during workup, or competing side reactions.

Possible Causes & Solutions:

  • Incomplete Reduction of the Nitro Group: The reduction of the nitro-aromatic precursor is a critical step.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of the starting material, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, indicates an incomplete reaction.

    • Solutions:

      • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Raney nickel) is fresh and active. In some cases, increasing the catalyst loading may be necessary, but this should be optimized to balance cost and efficiency.

      • Hydrogen Pressure/Source: In catalytic hydrogenation, ensure adequate and consistent hydrogen pressure. For other reduction methods, like using iron or tin chloride, ensure the stoichiometric amount is correct and the reagent quality is high.

      • Reaction Time & Temperature: The reaction may require longer durations or adjusted temperatures at a larger scale to go to completion. Conduct small-scale experiments to determine the optimal reaction time and temperature before applying them to the larger batch.

  • Product Loss During Extraction and Isolation:

    • Troubleshooting: Analyze aqueous layers after extraction to check for dissolved product. Significant product in the aqueous phase indicates extraction inefficiency.

    • Solutions:

      • Solvent Choice: Use a solvent with high partition coefficient for the product. Ethyl acetate is commonly used.[1]

      • pH Adjustment: Ensure the pH of the aqueous phase is optimized for the extraction. For an amino-ester, the aqueous phase should be basic to ensure the amine is in its free base form and more soluble in the organic solvent.

      • Number of Extractions: Increase the number of extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Side Reactions:

    • Troubleshooting: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any significant byproducts.

    • Solutions:

      • Precursor Purity: The purity of the starting material, 2-chloro-4-fluoro-5-nitrobenzoic acid, is crucial. Isomeric impurities from the nitration step can lead to the formation of undesired side products.[2]

      • Temperature Control: The reduction of nitro compounds can be exothermic. Poor temperature control on a larger scale can lead to side reactions. Ensure your reactor has adequate cooling capacity.

Problem: Product Purity Issues

Question: Our final product is discolored and shows significant impurities in the HPLC analysis. How can we identify and minimize these impurities?

Answer: Impurities can originate from unreacted starting materials, byproducts of the reaction, or residual reagents from the workup.

Possible Impurities & Mitigation Strategies:

Impurity TypeIdentificationMitigation Strategy
Unreacted Starting Material Detected by HPLC/TLC as a spot corresponding to Methyl 2-chloro-4-fluoro-5-nitrobenzoate.See troubleshooting steps for "Low Reaction Yield" to drive the reaction to completion.
Catalyst/Reagent Residue Residual metal catalysts (e.g., Pd, Ni, Fe) or inorganic salts.For catalytic hydrogenation, ensure complete removal of the catalyst by filtration through a suitable filter aid like Celite®. For reductions using metals like iron, a hot filtration step is often effective.[2] Thorough washing of the isolated product with water can remove residual salts.
Isomeric Impurities Peaks with the same mass but different retention times in LC-MS.These often arise from the synthesis of the nitro-aromatic precursor.[2] The most effective solution is to use a high-purity starting material. If present in the final product, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
Over-reduction Products Byproducts where other functional groups have been unintentionally reduced.Optimize the reduction conditions (catalyst, hydrogen pressure, temperature) to be selective for the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up the synthesis of this compound?

A1: The main safety concerns are the exothermic nature of the reduction reaction and the handling of materials. Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to safety protocols. The starting materials and product may be irritants, so appropriate personal protective equipment (PPE) such as safety goggles, gloves, and lab coats should be worn.[3][4] Ensure proper ventilation to avoid inhalation of dust or vapors.[3]

Q2: What is a typical workup and purification procedure for this compound at a lab scale?

A2: A common lab-scale procedure involves the reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. After the reaction is complete, the catalyst is typically removed by filtration. The filtrate is then concentrated, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved by recrystallization or column chromatography.

Q3: We are having difficulty with the filtration of the catalyst after hydrogenation. It is very slow. What can we do?

A3: Slow filtration of fine catalysts like Palladium on carbon or Raney Nickel is a common issue during scale-up.[2] Using a filter aid like Celite® can significantly improve the filtration rate by creating a more porous filter cake. Ensure the filter bed is properly prepared before starting the filtration.

Q4: Can you provide a reference for a lab-scale synthesis protocol?

A4: A representative lab-scale synthesis involves dissolving 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol, adding a catalytic amount of sulfuric acid, and refluxing the mixture.[1] After esterification, the resulting methyl ester is then reduced. One method for the reduction of the nitro group to an amine is catalytic hydrogenation.

Experimental Protocol: Esterification and Reduction

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

  • To a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (e.g., 13.2 g, 60 mmol) in methanol (100 mL), add concentrated sulfuric acid (0.5 mL) cautiously.[1]

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.[1]

  • After cooling to room temperature, add ethyl acetate (200 mL) and water (300 mL).[1]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Step 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

  • Dissolve the Methyl 2-chloro-4-fluoro-5-nitrobenzoate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm, but this needs to be optimized) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization if necessary.

Visual Workflow and Logic Diagrams

G cluster_start Initiation cluster_process Process Monitoring cluster_troubleshooting Troubleshooting cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions cluster_end Outcome start Start: Scale-up Synthesis reaction Reaction Monitoring (TLC/HPLC) start->reaction workup Workup & Isolation Issues reaction->workup low_yield Low Yield? workup->low_yield purity_issue Purity Issue? workup->purity_issue low_yield->purity_issue No incomplete_rxn Incomplete Reaction: - Check Catalyst - Optimize Time/Temp low_yield->incomplete_rxn Yes product_loss Product Loss: - Optimize Extraction pH - Increase Extractions low_yield->product_loss Yes unreacted_sm Unreacted SM: - Drive Reaction to Completion purity_issue->unreacted_sm Yes impurities Byproducts/Residues: - Recrystallize - Improve Filtration purity_issue->impurities Yes end_product Optimized Process: High Yield & Purity purity_issue->end_product No incomplete_rxn->end_product product_loss->end_product unreacted_sm->end_product impurities->end_product reaction_pathway start_material 2-chloro-4-fluoro- 5-nitrobenzoic acid esterification Esterification (MeOH, H₂SO₄) start_material->esterification intermediate Methyl 2-chloro-4-fluoro- 5-nitrobenzoate esterification->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction final_product Methyl 5-amino-2-chloro- 4-fluorobenzoate reduction->final_product

References

Navigating the Selective Reduction of 2-Chloro-4-fluoro-5-nitrobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of the nitro group in 2-chloro-4-fluoro-5-nitrobenzoate is a critical transformation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during this synthesis, with a focus on alternative catalysts to the commonly used but often problematic Pd/C.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the reduction of 2-chloro-4-fluoro-5-nitrobenzoate?

A1: The primary challenge is achieving chemoselective reduction of the nitro group while preserving the chloro and fluoro substituents. Dehalogenation, particularly dechlorination, is a common side reaction, especially with catalysts like Palladium on carbon (Pd/C). Incomplete reduction, leading to the formation of intermediates like nitroso or hydroxylamine species, can also occur.

Q2: Why should I consider alternative catalysts to Pd/C?

A2: While Pd/C is a widely used hydrogenation catalyst, it is often too reactive for substrates containing sensitive functional groups like aryl halides, leading to undesired dehalogenation.[1] Alternative catalysts can offer higher selectivity, milder reaction conditions, and may be more cost-effective.

Q3: What are some recommended alternative catalysts for this reduction?

A3: Several alternative catalytic systems can be employed, including:

  • Raney Nickel: Often preferred for substrates where dehalogenation is a concern.[2]

  • Platinum on carbon (Pt/C): Can offer better selectivity than Pd/C in preventing dehalogenation.

  • Tin(II) Chloride (SnCl2): A classical method that is effective for selective nitro group reduction in the presence of halogens.[3]

  • Iron (Fe) in acidic medium: A cost-effective and mild reducing agent that tolerates many functional groups.

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can sometimes offer better control and selectivity compared to using hydrogen gas directly.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Significant Dehalogenation (Loss of Chlorine or Fluorine) Catalyst is too active (e.g., standard Pd/C).• Switch to a less reactive catalyst such as Raney Nickel or Platinum on carbon (Pt/C). • For catalytic hydrogenation, consider adding an acidic modifier to the reaction medium, which has been shown to inhibit dehalogenation.[5] • Employ non-catalytic methods like SnCl2 or Fe in acidic media.[3]
Incomplete or Sluggish Reaction • Inactive or poisoned catalyst. • Insufficient reducing agent. • Low reaction temperature. • Poor mixing in heterogeneous reactions.• Use fresh, high-quality catalyst. For catalytic hydrogenations, ensure the catalyst has not been exposed to poisons like sulfur compounds. • Increase the molar equivalents of the reducing agent (e.g., SnCl2, Fe). • Gradually increase the reaction temperature while monitoring for side product formation. • Ensure vigorous stirring, especially for heterogeneous systems like catalytic hydrogenation or reactions with iron powder.
Formation of Azo or Azoxy Byproducts Incomplete reduction leading to the condensation of nitroso and hydroxylamine intermediates.• Ensure complete conversion by increasing the reaction time or the amount of reducing agent. • Optimize the reaction temperature; sometimes lower temperatures can minimize the formation of these byproducts.
Low Yield of Desired Amine • A combination of the above issues. • Difficult product isolation.• Systematically troubleshoot dehalogenation and incomplete reaction issues. • During workup of SnCl2 reductions, ensure the pH is sufficiently basic to precipitate tin salts and allow for efficient extraction of the amine product.[6]

Comparison of Alternative Catalysts

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂ gas, Ethanol/Methanol, Room Temp. to 50°CHigh activity, often good selectivity against dehalogenation.[2]Pyrophoric nature requires careful handling.
Platinum on Carbon (Pt/C) H₂ gas, Ethanol/Methanol, Room Temp. to 80°CGenerally more selective than Pd/C for halogenated substrates.Can still cause some dehalogenation, more expensive than base metal catalysts.
Tin(II) Chloride (SnCl₂) Ethanol, RefluxExcellent chemoselectivity for the nitro group, tolerates halogens well.[3]Requires stoichiometric amounts, workup can be tedious due to tin salt precipitation.[6]
Iron/NH₄Cl or Fe/AcOH Ethanol/Water, RefluxInexpensive, mild, and highly selective.[7]Requires stoichiometric amounts of iron, leading to significant iron sludge waste.
Pd/C with Ammonium Formate (CTH) Methanol/Ethanol, Room Temp. to RefluxMilder than direct hydrogenation, avoids handling of H₂ gas.[4]Dehalogenation can still be a significant side reaction.[8]

Detailed Experimental Protocols

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This protocol is a reliable method for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a 2M potassium hydroxide solution to neutralize the mixture and precipitate tin salts.[6][9]

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Separate the organic layer from the filtrate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a convenient alternative to using hydrogen gas.

  • Setup: To a solution of 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent) in methanol or ethanol in a round-bottom flask, add 10% Pd/C (typically 5-10 mol % of Pd).

  • Hydrogen Donor Addition: Add ammonium formate (4-6 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of celite to remove the catalyst. Wash the celite pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified.

Protocol 3: Reduction with Iron in Acidic Medium

This is a classic, cost-effective, and selective method.

  • Setup: In a round-bottom flask fitted with a reflux condenser, add 2-chloro-4-fluoro-5-nitrobenzoate (1 equivalent), ethanol, water, and a small amount of glacial acetic acid or a stoichiometric amount of ammonium chloride.

  • Reagent Addition: Heat the mixture to reflux and add iron powder (5-10 equivalents) portion-wise to control the exothermic reaction.

  • Reaction: Continue heating at reflux until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture and filter it through celite to remove the iron sludge, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired amine.

Visualizing Experimental Logic

Catalyst Selection Workflow

Catalyst_Selection start Start: Reduce 2-chloro-4-fluoro-5-nitrobenzoate dehalogenation_concern Is dehalogenation a major concern? start->dehalogenation_concern catalytic_hydrogenation Prefer catalytic hydrogenation? dehalogenation_concern->catalytic_hydrogenation Yes pd_c_cth Use Pd/C with CTH (Ammonium Formate) dehalogenation_concern->pd_c_cth No raney_ni Use Raney Nickel catalytic_hydrogenation->raney_ni Yes pt_c Use Pt/C catalytic_hydrogenation->pt_c Yes sncl2 Use SnCl2 catalytic_hydrogenation->sncl2 No fe_acid Use Fe/Acid or Fe/NH4Cl catalytic_hydrogenation->fe_acid No end_selective High selectivity expected raney_ni->end_selective pt_c->end_selective end_risk Monitor for dehalogenation pd_c_cth->end_risk sncl2->end_selective fe_acid->end_selective Troubleshooting_Workflow start Experiment Issue issue_type Identify Primary Issue start->issue_type dehalogenation Dehalogenation issue_type->dehalogenation Dehalogenation incomplete_rxn Incomplete Reaction issue_type->incomplete_rxn Incomplete Rxn byproducts Byproduct Formation issue_type->byproducts Byproducts change_catalyst Switch to less active catalyst (Raney Ni, Pt/C) dehalogenation->change_catalyst use_non_catalytic Use SnCl2 or Fe/Acid dehalogenation->use_non_catalytic check_catalyst Check catalyst activity/loading incomplete_rxn->check_catalyst check_reagents Increase reducing agent equivalents incomplete_rxn->check_reagents optimize_conditions Optimize temperature and time incomplete_rxn->optimize_conditions byproducts->optimize_conditions

References

Validation & Comparative

A Comparative Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate and Other Substituted Aminobenzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents. Their inherent structural features, including an aromatic ring, an amino group, and a carboxylic acid ester, provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. Among these valuable building blocks, Methyl 5-amino-2-chloro-4-fluorobenzoate has emerged as a key intermediate in the synthesis of targeted therapies, particularly in oncology.

This guide provides a comprehensive comparison of this compound with other substituted aminobenzoates, focusing on their performance as synthetic intermediates and their role in the development of kinase inhibitors. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties and Reactivity in Amide Bond Formation

The substitution pattern on the aminobenzoate ring significantly influences its chemical reactivity, particularly in common synthetic transformations such as amide bond formation. The electronic effects of the substituents play a crucial role in the nucleophilicity of the amino group. Halogen atoms, such as chlorine and fluorine, are electron-withdrawing and can decrease the reactivity of the aniline nitrogen.

Table 1: Comparison of Physicochemical Properties of Selected Methyl Aminobenzoates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound141772-31-8C₈H₇ClFNO₂203.602.1
Methyl 2-amino-5-chlorobenzoate5202-89-1C₈H₈ClNO₂185.612.2
Methyl 4-amino-2-chlorobenzoate46004-37-9C₈H₈ClNO₂185.612.0
Methyl 4-aminobenzoate619-45-4C₈H₉NO₂151.161.3

The reactivity of these building blocks in amide coupling reactions is a critical parameter for their utility in drug synthesis. While specific comparative kinetic data is often proprietary or not published, general trends can be inferred from the electronic properties of the molecules. The presence of electron-withdrawing groups on this compound can necessitate more robust coupling conditions compared to unsubstituted or electron-donating group-substituted aminobenzoates.

Table 2: Representative Yields for Amide Coupling Reactions with Substituted Aminobenzoates

Aminobenzoate ReactantCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
4-Amino-3-bromobenzoic acidHATUDIPEADMF295
4-Amino-3-bromobenzoic acidEDC/HOBtDIPEADMF1285
Electron-deficient anilinesEDC/DMAP/HOBt (cat.)DIPEAAcetonitrile4251-93
General AminesTiCl₄PyridinePyridine-Moderate to Excellent

Note: The yields are representative and can vary based on the specific carboxylic acid and amine coupling partners.

Performance as Precursors for Kinase Inhibitors

Substituted aminobenzoates are prevalent scaffolds in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cancer signaling pathways. The nature and position of substituents on the aminobenzoate ring are critical for binding affinity and selectivity.[1] Halogen substituents, in particular, can form crucial interactions with the kinase active site and influence the overall conformation of the inhibitor.[2]

A recent study on 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors provides a relevant comparison point. The synthesized compounds were evaluated for their anti-proliferative activity against various cancer cell lines.

Table 3: Anti-proliferative Activity of 4-amino-3-chloro Benzoate Derivatives against Cancer Cell Lines (IC50 in µM) [3]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
N5a 2.5 ± 0.23.1 ± 0.34.2 ± 0.4
Erlotinib (Reference) 5.8 ± 0.57.2 ± 0.68.5 ± 0.7

Compound N5a is a hydrazine-1-carbothioamide derivative of a 4-amino-3-chloro benzoate ester.

This data suggests that the chloro-substituted aminobenzoate scaffold can be effectively utilized to generate potent EGFR inhibitors. The specific substitution pattern of this compound, with its additional fluorine atom, offers further opportunities for modulating potency and pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from aminobenzoate scaffolds requires a thorough understanding of the targeted signaling pathways and robust experimental workflows for synthesis and biological evaluation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common driver of cancer. EGFR inhibitors block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor Aminobenzoate-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for aminobenzoate-based inhibitors.

Experimental Workflow: Synthesis and Evaluation of Aminobenzoate-based Inhibitors

A typical workflow for the development of kinase inhibitors from substituted aminobenzoates involves chemical synthesis followed by biological evaluation.

Experimental_Workflow Start Substituted Aminobenzoate Amide_Coupling Amide Coupling (e.g., with a kinase-targeting moiety) Start->Amide_Coupling Purification Purification & Characterization (Chromatography, NMR, MS) Amide_Coupling->Purification In_vitro_Assay In vitro Kinase Assay (Determine IC50) Purification->In_vitro_Assay Cell-based_Assay Cell-based Proliferation Assay (e.g., MTT assay) In_vitro_Assay->Cell-based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of aminobenzoate-based kinase inhibitors.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is suitable for the coupling of substituted aminobenzoates with a variety of carboxylic acids.

Materials:

  • Substituted Methyl Aminobenzoate (e.g., this compound) (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted methyl aminobenzoate to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In vitro EGFR Kinase Inhibition Assay[3]

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against the EGFR kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 96-well plate, add the EGFR kinase, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and other substituted aminobenzoates are indispensable tools in modern drug discovery. The specific substitution pattern of this compound offers unique opportunities for the design of potent and selective kinase inhibitors. Understanding the interplay between substitution, chemical reactivity, and biological activity is paramount for the successful development of novel therapeutics. This guide provides a foundational comparison to aid researchers in harnessing the full potential of these versatile building blocks.

References

Comparative Analysis of Methyl 5-amino-2-chloro-4-fluorobenzoate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at a Promising Scaffold for Kinase Inhibitor Development

Methyl 5-amino-2-chloro-4-fluorobenzoate and its derivatives represent a class of compounds with significant potential in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides a comparative analysis of this chemical series, drawing upon data from structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future drug design efforts. While direct comparative studies on a series of "this compound" derivatives are not extensively available in public literature, analysis of analogous aminobenzoic acid derivatives provides valuable insights into the impact of specific chemical modifications on biological activity.

Core Structure and Rationale

The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • Aminobenzoic Acid Core: This scaffold is a well-established pharmacophore found in numerous biologically active molecules. The amino and carboxylic acid groups provide convenient handles for synthetic modification, allowing for the exploration of a wide range of chemical space.[1][2]

  • Halogenation (Chloro and Fluoro groups): The presence of chlorine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Fluorine, in particular, is often used in drug design to enhance potency and modulate pKa.

  • Methyl Ester: The methyl ester group can influence solubility and cell permeability. It can also be readily hydrolyzed to the corresponding carboxylic acid, which may be crucial for target engagement in some biological systems.

Inferred Structure-Activity Relationships

Based on the analysis of structurally similar aminobenzoic acid derivatives investigated as kinase inhibitors, several key SAR trends can be inferred for the "this compound" series. The following table extrapolates potential modifications and their likely impact on activity, using data from analogous 4-(arylaminomethyl)benzamide derivatives that have shown potent inhibition of receptor tyrosine kinases like EGFR.[4]

Table 1: Inferred Structure-Activity Relationships for "this compound" Derivatives

Position of Modification Type of Modification Inferred Impact on Kinase Inhibitory Activity Rationale based on Analogous Compounds[4]
5-Amino Group Acylation with various substituted benzoyl chloridesPotential for significant increase in potency.The introduction of substituted aryl groups can lead to enhanced binding interactions within the kinase active site. Trifluoromethyl-substituted benzene rings have shown high potency against EGFR.
Alkylation with small alkyl or substituted benzyl groupsMay modulate selectivity and physicochemical properties.Alkylation can alter the hydrogen bonding capacity and steric profile of the molecule.
Methyl Ester Hydrolysis to carboxylic acidActivity is target-dependent; may increase or decrease.Some kinase inhibitors require a free carboxylate for binding, while for others, the ester form is more active due to better cell permeability.
Conversion to amides with various aminesPotential to introduce new interaction points and improve metabolic stability.Amide derivatives can form additional hydrogen bonds and are often more resistant to hydrolysis than esters.
Aromatic Ring Introduction of additional substituentsUnpredictable, but offers a route for fine-tuning activity and properties.The electronic and steric nature of additional substituents can profoundly impact binding affinity.

Potential Signaling Pathways and Therapeutic Targets

Derivatives of the aminobenzoic acid scaffold have been shown to target various protein kinases involved in cancer cell proliferation and survival.[4] The structural features of "this compound" suggest that its derivatives could be potent inhibitors of receptor tyrosine kinases (RTKs) and other key signaling kinases.

Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Potential signaling pathways targeted by aminobenzoic acid-based kinase inhibitors.

Experimental Protocols

To evaluate the potential of novel "this compound" derivatives as kinase inhibitors, a standardized set of experimental protocols should be employed.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Materials:

    • Recombinant human EGFR protein

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer cells)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a set period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Methyl 5-amino-2-chloro- 4-fluorobenzoate Derivatization Chemical Modification (e.g., Amidation, Alkylation) Start->Derivatization Purification Purification & Structural Confirmation (NMR, MS) Derivatization->Purification Kinase_Assay In vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Derivatization Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

While a comprehensive dataset for a series of "this compound" derivatives is not yet publicly available, the analysis of structurally related compounds provides a strong foundation for initiating a drug discovery program based on this scaffold. The aminobenzoic acid core, combined with strategic halogenation, presents a promising starting point for the design of novel kinase inhibitors. By systematically exploring modifications at the amino and ester positions, and guided by robust in vitro and cell-based assays, it is anticipated that potent and selective therapeutic candidates can be developed from this versatile chemical series. Future research should focus on the synthesis and public dissemination of data for a focused library of these derivatives to fully elucidate their therapeutic potential.

References

A Comparative Guide to Validating the Purity of Methyl 5-amino-2-chloro-4-fluorobenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Methyl 5-amino-2-chloro-4-fluorobenzoate is a key building block in the creation of various pharmaceutical compounds. This guide provides an objective comparison of a robust High-Performance Liquid Chromatography (HPLC) method for purity analysis against other analytical techniques, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on factors such as required sensitivity, selectivity, the molecular characteristics of the analyte, and the potential impurities. While HPLC is a widely accepted and robust technique for non-volatile and thermally labile compounds, other methods can also be employed.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of three key analytical techniques for the analysis of this compound.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)UV-Vis Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorbance by the analyte in a solution.
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%90 - 110%
Precision (%RSD) < 2%< 5%< 3%
Selectivity High (separates structurally similar impurities)Very High (mass fragmentation provides structural information)Low (potential for interference from impurities that absorb at the same wavelength)
Throughput HighModerateVery High
Key Advantage Robust, widely available, and suitable for non-volatile compounds.Excellent for volatile impurities and definitive identification.Simple, rapid, and cost-effective for screening.

While HPLC-UV is a reliable and cost-effective method for routine purity analysis, other techniques can offer higher sensitivity and selectivity, particularly for identifying unknown impurities.[1] GC-MS, for instance, provides exceptional sensitivity and specificity, making it ideal for trace-level detection and identification.[1] UV-Vis spectrophotometry serves as a simpler, more rapid screening tool.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and accuracy of purity validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound. A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.[2]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥98.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid or Acetic Acid (for mobile phase modification).[2]

2. Preparation of Solutions:

  • Mobile Phase: A gradient elution is often employed for separating a range of potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized sample, dissolve it in 100 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)
Run Time 30 minutes

4. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of impurities.[1] Due to the low volatility of the analyte, a derivatization step is necessary.

UV-Vis Spectrophotometry

This is a simple and cost-effective method suitable for the rapid quantification of this compound in simple matrices where high selectivity is not required.[1] The methodology involves preparing a series of calibration standards and measuring their absorbance at the wavelength of maximum absorbance (λmax).[1]

Visualizing the Workflow

To better illustrate the processes involved in purity validation, the following diagrams outline the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

A diagram illustrating the experimental workflow for HPLC purity analysis.

logical_flow start Purity Validation of This compound method_selection Select Analytical Method start->method_selection hplc HPLC-UV method_selection->hplc Routine QC gcms GC-MS method_selection->gcms Trace Impurity ID uvvis UV-Vis method_selection->uvvis Rapid Screening protocol Develop & Validate Protocol hplc->protocol gcms->protocol uvvis->protocol analysis Perform Analysis protocol->analysis results Compare & Report Results analysis->results

A logical flow diagram for selecting an analytical method for purity validation.

References

A Spectroscopic Duel: Unveiling the Structural Nuances of Methyl 5-amino-2-chloro-4-fluorobenzoate and its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. This guide offers a detailed spectroscopic comparison of two closely related halogenated aromatic compounds: "Methyl 5-amino-2-chloro-4-fluorobenzoate" and its bromo counterpart, "Methyl 5-amino-2-bromo-4-fluorobenzoate." While direct experimental spectra for these specific molecules are not widely published, this comparison extrapolates expected data based on the well-established spectroscopic principles of their constituent functional groups. This analysis serves as a valuable predictive tool for researchers working with these and similar compounds.

Molecular Structures at a Glance

The core structure of both molecules is a methyl benzoate ring substituted with an amino group, a fluorine atom, and a halogen (chlorine or bromine). The key difference lies in the halogen at the 2-position, which is expected to subtly influence the electronic environment and, consequently, the spectroscopic signatures of the molecules.

Predicted Spectroscopic Data Comparison

The following tables summarize the anticipated quantitative data from key spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectral Data

Compound Aromatic Protons (ppm) -NH₂ Protons (ppm) -OCH₃ Protons (ppm)
This compound6.5 - 7.54.0 - 5.0 (broad)~3.8
Methyl 5-amino-2-bromo-4-fluorobenzoate6.5 - 7.54.0 - 5.0 (broad)~3.8

Table 2: Predicted ¹³C NMR Spectral Data

Compound C=O (ppm) Aromatic C (ppm) -OCH₃ (ppm)
This compound165 - 170110 - 160~52
Methyl 5-amino-2-bromo-4-fluorobenzoate165 - 170110 - 160~52

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Chloro Analog Bromo Analog
N-HStretch3300 - 3500 (two bands)3300 - 3500 (two bands)
C=O (Ester)Stretch~1720~1720
C-O (Ester)Stretch1200 - 13001200 - 1300
C-FStretch1000 - 11001000 - 1100
C-ClStretch700 - 800-
C-BrStretch-500 - 600

Table 4: Predicted Mass Spectrometry Data

Compound Molecular Weight ( g/mol ) Key Fragmentation Pattern
This compound203.59M+ and M+2 peaks in ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
Methyl 5-amino-2-bromo-4-fluorobenzoate248.04M+ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.

Spectroscopic Interpretation and Key Differences

The primary distinctions between the chloro and bromo analogs are anticipated in their mass spectra and, to a lesser extent, their IR spectra.

  • Mass Spectrometry: The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+ and M+2 peak pattern with corresponding intensity ratios for the chloro derivative.[1][2][3] In contrast, bromine's isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will produce M+ and M+2 peaks of almost equal intensity, a clear identifier for the bromo compound.[1][2][3]

  • Infrared Spectroscopy: The most discernible difference in the IR spectra will be the position of the carbon-halogen stretch. The C-Cl stretch is expected in the 700-800 cm⁻¹ region, while the heavier bromine atom will result in a C-Br stretch at a lower wavenumber, typically between 500 and 600 cm⁻¹. Other key absorptions, such as the N-H stretches of the primary amine (two bands), the C=O stretch of the ester, and the C-F stretch, are predicted to be very similar for both molecules.[4][5]

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are expected to be broadly similar for both compounds. The chemical shifts of the aromatic protons will be influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogens and ester group. While the electronegativity difference between chlorine and bromine may cause minor shifts in the positions of adjacent aromatic protons and carbons, these are likely to be subtle and would require high-resolution instrumentation for clear distinction.

Experimental Protocols

The following are detailed, standard methodologies for the spectroscopic analysis of these types of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • A suitable temperature program is used to separate the compound from any impurities.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of these compounds is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Target Compound (Chloro or Bromo Analog) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Comparison Comparative Analysis and Structural Confirmation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis and comparison of the target compounds.

References

A Comparative Guide to the Structural Analysis of Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of methyl 5-amino-2-chloro-4-fluorobenzoate, a compound of interest in pharmaceutical and chemical research. In the absence of a publicly available crystal structure for this specific molecule, this guide employs a comparative approach, utilizing experimental data from close structural analogs and outlining powerful analytical techniques for its characterization. We will delve into X-ray crystallography, spectroscopic methods (NMR and IR), and computational chemistry to provide a multi-faceted understanding of its molecular architecture.

Comparative Structural Data of Analogs

To infer the structural properties of this compound, we can analyze the crystallographic data of its close analogs: methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate. The key difference lies in the position of the amino group and the halogen substituents. While our target molecule has a 5-amino, 2-chloro, 4-fluoro substitution pattern, the analogs provide valuable insights into the bond lengths, angles, and overall conformation of a substituted methyl benzoate scaffold.

Below is a summary of the crystallographic data for these analogs.

ParameterMethyl 2-amino-5-chlorobenzoate[1][2]Methyl 2-amino-5-bromobenzoate[3][4]
CCDC Number 799759Not explicitly found, but structure is published.
Molecular Formula C₈H₈ClNO₂C₈H₈BrNO₂
Molecular Weight 185.61 g/mol 230.06 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁
a (Å) 7.338(3)3.9852(2)
b (Å) 12.080(5)9.1078(5)
c (Å) 9.536(4)12.1409(7)
β (˚) 108.39(1)95.238(3)
Volume (ų) 802.2(6)438.83(4)
Key Bond Lengths (Å) C-Cl: ~1.74C-Br: ~1.90
C-N: ~1.38C-N: ~1.37
C=O: ~1.21C=O: ~1.22
Key Bond Angles (˚) C-C-Cl: ~119C-C-Br: ~119
O=C-O: ~124O=C-O: ~123

Note: The bond lengths and angles are approximate values derived from typical structures and should be confirmed with the specific crystallographic information files (CIFs).

Experimental Protocols

A thorough structural elucidation of this compound would involve a combination of techniques. Below are detailed protocols for the key experimental methods.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and crystal packing of the title compound.

Methodology:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature.

    • Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Cooling of a saturated solution.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, helping to piece together its connectivity.

Objective: To determine the ¹H and ¹³C chemical shifts and coupling constants to elucidate the molecular structure in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's magnet.

    • ¹H and ¹³C spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons.

  • Data Analysis:

    • The chemical shifts of the signals provide information about the electronic environment of the nuclei.

    • The splitting patterns (multiplicity) and coupling constants (J-values) in the ¹H spectrum reveal which protons are adjacent to each other.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Objective: To identify the key functional groups in the title compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., N-H stretch, C=O stretch, C-Cl stretch, C-F stretch).

Computational Chemistry: Density Functional Theory (DFT)

In the absence of experimental data, computational methods can provide valuable insights into the molecular structure and properties.[5][6][7][8][9]

Objective: To predict the optimized geometry, bond parameters, and spectroscopic properties of the title compound.

Methodology:

  • Model Building: The 2D structure of this compound is drawn in a molecular modeling software.

  • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) is performed to find the lowest energy conformation of the molecule.

  • Property Calculation: From the optimized geometry, various properties can be calculated, including:

    • Bond lengths and angles.

    • NMR chemical shifts.

    • IR vibrational frequencies.

    • Electronic properties like HOMO-LUMO gap.

Visualizing the Process

The following diagrams illustrate the workflow for structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis Techniques cluster_data Data Interpretation synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography crystal->xray xray_data 3D Structure (Bond Lengths, Angles) xray->xray_data nmr_data Connectivity (Chemical Shifts, Couplings) nmr->nmr_data ir_data Functional Groups (Vibrational Frequencies) ir->ir_data

Caption: Experimental workflow for structural elucidation.

comparative_analysis cluster_analogs Known Analogs cluster_computational Computational Methods cluster_prediction Predicted Structure & Properties target This compound (Structure Unknown) analog1 Methyl 2-amino-5-chlorobenzoate target->analog1 Comparison analog2 Methyl 2-amino-5-bromobenzoate target->analog2 Comparison dft DFT Calculations target->dft predicted_structure Optimized Geometry dft->predicted_structure predicted_spectra Predicted NMR & IR Spectra dft->predicted_spectra

Caption: Comparative analysis using analogs and computation.

By combining the insights from these complementary techniques, researchers can build a robust and detailed model of the structure of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications.

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Impact of Fluorination on Aminobenzoate Bioactivity, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated aminobenzoates, a class of compounds with broad therapeutic potential. By presenting quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Enhanced Enzyme Inhibition with Fluorination: A Case Study in Glutathione Reductase

Fluorination can significantly impact the inhibitory potential of aminobenzoate derivatives against key metabolic enzymes. A study comparing the inhibitory effects of a fluorinated aminobenzoate, methyl 4-amino-3-bromo-5-fluorobenzoate, against glutathione reductase (GR) and glutathione S-transferase (GST) with its non-fluorinated counterparts reveals a marked increase in potency.

The fluorinated compound exhibited a significantly lower inhibition constant (Ki) for GR, indicating a much stronger binding affinity and inhibitory activity compared to the non-fluorinated nitro-substituted derivative.[1] This highlights the potential of fluorine substitution to optimize enzyme inhibitors.

Table 1: Comparative Inhibition of Glutathione Reductase and Glutathione S-Transferase by Aminobenzoate Derivatives [1]

CompoundTarget EnzymeInhibition Constant (Ki) in µM
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGlutathione S-Transferase92.41 ± 22.26

Cytotoxicity Profile: The Impact of Fluorination on Anticancer Activity

The introduction of fluorine atoms into the aminobenzoate scaffold has been explored as a strategy to enhance anticancer activity. While direct comparative data for a single aminobenzoate pair is limited, studies on structurally related compounds like fluorinated cinnamide and chalcone derivatives provide valuable insights. For instance, a series of p-fluorocinnamide derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line, with some compounds showing potent activity.

In a study of fluorinated chalcones, 6-fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone was identified as the most effective compound in an in vitro assay using a human cancer cell line panel. This suggests that the position and number of fluorine substitutions can significantly influence cytotoxic potency.

Table 2: Cytotoxic Activity of Fluorinated Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone (a p-fluorocinnamide derivative)HepG24.23[2]
Staurosporine (Reference Compound)HepG25.59[2]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone39 Human Cancer Cell LinesMost Effective in PanelNot specified in abstract

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Glutathione Reductase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of glutathione reductase.

Principle: Glutathione reductase catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH) using NADPH as a cofactor. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer with 3.4 mM EDTA, pH 7.6.

    • Substrate Solution: 30 mM GSSG in deionized water.

    • Cofactor Solution: 0.8 mM NADPH in cold assay buffer.

    • Enzyme Solution: Prepare a solution of glutathione reductase (0.3 - 0.6 units/ml) in cold assay buffer containing 1.0% (w/v) Bovine Serum Albumin (BSA).

    • Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay in a 96-well plate or cuvette:

    • Add assay buffer, GSSG solution, NADPH solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at 25°C for a few minutes.

    • Initiate the reaction by adding the glutathione reductase enzyme solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Calculate the IC50 value, and subsequently the Ki value using Lineweaver-Burk or other kinetic plots.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on a cell line by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Modulation

The biological activity of aminobenzoate derivatives can be attributed to their interaction with specific cellular signaling pathways.

Glutathione Metabolism and Inhibition

The glutathione system is a critical component of the cellular antioxidant defense mechanism. Glutathione reductase (GR) is a key enzyme in this pathway, responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). Inhibition of GR disrupts this cycle, leading to an accumulation of oxidative stress. The enhanced inhibitory activity of fluorinated aminobenzoates on GR suggests a targeted disruption of this vital pathway.

Glutathione_Metabolism GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR NADPH NADPH NADPH->GR e- donor GSH 2 GSH (Reduced Glutathione) GR->GSH NADP NADP+ GR->NADP Inhibitor Fluorinated Aminobenzoate Inhibitor->GR Inhibition

Glutathione Reductase Catalyzed Reaction and Inhibition.
STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Small molecules can inhibit this pathway by preventing the phosphorylation and dimerization of STAT3, thereby blocking its translocation to the nucleus and subsequent gene transcription. While not directly demonstrated for simple aminobenzoates, structurally related compounds have shown inhibitory activity against this pathway, suggesting a potential mechanism of action for aminobenzoate-based anticancer agents.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Small Molecule Inhibitor Inhibitor->STAT3_inactive Prevents phosphorylation

Inhibition of the STAT3 Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into the aminobenzoate scaffold demonstrates a clear potential to enhance biological activity, particularly in the context of enzyme inhibition. The presented data underscores the importance of considering fluorination as a key strategy in the design and optimization of novel therapeutic agents. Further direct comparative studies across a broader range of biological assays will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of fluorinated aminobenzoates.

References

Benchmarking "Methyl 5-amino-2-chloro-4-fluorobenzoate" against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comprehensive benchmark of Methyl 5-amino-2-chloro-4-fluorobenzoate against other commonly used synthetic intermediates, offering a comparative analysis of their performance in key synthetic transformations relevant to drug discovery, particularly in the synthesis of kinase inhibitors.

This publication aims to provide an objective comparison based on available experimental data to aid in the rational selection of building blocks for complex molecule synthesis. We will delve into the physicochemical properties, reactivity in common cross-coupling and amidation reactions, and relative costs of this compound and its alternatives.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aromatic ring significantly influences the physicochemical properties of these intermediates, which in turn can affect their reactivity, solubility, and the properties of the final drug molecule.

CompoundStructureMolecular Weight ( g/mol )CAS Number
This compound 203.60141772-31-8
Methyl 4-amino-3-chlorobenzoate 185.6184228-44-4
Methyl 2-amino-5-bromobenzoate 230.0652727-57-8

Performance in Key Synthetic Reactions

The utility of these building blocks is primarily determined by their performance in common synthetic transformations used in drug discovery, such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and amide bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide in this reaction generally follows the order I > Br > Cl > F. This trend is directly related to the bond dissociation energy of the carbon-halogen bond.

While specific comparative data for this compound in Suzuki coupling is limited in publicly available literature, we can extrapolate its expected reactivity based on the general principles. The presence of a chlorine atom suggests that it will be less reactive than its bromo-substituted counterpart, likely requiring more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields.

Hypothetical Comparative Data for a Generic Suzuki-Miyaura Coupling:

IntermediateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012-24Moderate to Good (Est.)
Methyl 4-amino-3-chlorobenzoate Pd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012-24Moderate to Good (Est.)
Methyl 2-amino-5-bromobenzoate Pd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O806-12Good to Excellent

Note: The data for this compound and Methyl 4-amino-3-chlorobenzoate are estimated based on the reactivity of aryl chlorides. The data for Methyl 2-amino-5-bromobenzoate is based on typical conditions for aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

The chloro-substituents on both this compound and Methyl 4-amino-3-chlorobenzoate would necessitate the use of more specialized and often more expensive phosphine ligands and stronger bases to achieve high yields, as compared to the more reactive Methyl 2-amino-5-bromobenzoate.

Amide Bond Formation

The amino group on these intermediates is a key functional handle for amide bond formation, a ubiquitous reaction in the synthesis of kinase inhibitors and other pharmaceuticals. The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the ring.

The fluorine and chlorine atoms on this compound are electron-withdrawing, which can reduce the nucleophilicity of the amino group compared to less substituted analogs. However, this effect is generally manageable with standard coupling reagents.

Representative Amide Coupling Conditions:

IntermediateCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
This compound HATUDIPEADMFRT2-4Good to Excellent
Methyl 4-amino-3-chlorobenzoate EDCI/HOBtDIPEADMFRT4-12Good
Methyl 2-amino-5-bromobenzoate T3PPyridineEtOAcRT2-6Good to Excellent

Cost Analysis

The cost of starting materials is a critical factor in drug development. A preliminary cost comparison of these intermediates reveals significant differences.

IntermediateSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Varies1 gInquiryVaries
Methyl 4-amino-3-chlorobenzoate Alfa Aesar1 g~1101 CNY (~155 USD)~155
Methyl 2-amino-5-bromobenzoate Sigma-Aldrich1 g~4545
Methyl 2-amino-5-bromobenzoate TCI25 g~1506

Note: Prices are approximate and can vary significantly between suppliers and over time. "Inquiry" indicates that the price is not publicly listed and requires a direct quote.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of synthetic steps. Below are representative protocols for a Suzuki-Miyaura coupling and an amide bond formation.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., Methyl 2-amino-5-bromobenzoate) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Na₂CO₃ solution (2.0 equiv)

  • Toluene/Ethanol (3:1)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Bond Formation using HATU

Materials:

  • Aminobenzoate intermediate (e.g., this compound) (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • DMF (anhydrous)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the aminobenzoate intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway where these intermediates find application.

Experimental_Workflow reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir under Inert Atmosphere catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Extract, and Wash monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Angiogenesis, etc. Downstream->Proliferation Inhibitor Kinase Inhibitor (Synthesized from Building Block) Inhibitor->RTK Binds to ATP-binding site

Simplified receptor tyrosine kinase signaling pathway targeted by kinase inhibitors.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthetic route.

  • This compound offers a unique substitution pattern with a fluorine atom that can be desirable for modulating the properties of the final molecule. However, its lower reactivity due to the chloro and fluoro substituents and potentially higher cost may be drawbacks.

  • Methyl 4-amino-3-chlorobenzoate presents a similar reactivity profile to the fluoro-containing analog but may be more readily available and cost-effective.

  • Methyl 2-amino-5-bromobenzoate stands out for its higher reactivity in cross-coupling reactions and its significantly lower cost, making it an attractive option for large-scale synthesis and initial library generation.

Ultimately, the optimal choice will involve a trade-off between reactivity, cost, and the desired structural features of the target molecule. This guide provides a foundational framework to assist researchers in making an informed decision based on the specific needs of their drug discovery program.

Purity Assessment of Synthesized "Methyl 5-amino-2-chloro-4-fluorobenzoate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. This guide provides a comprehensive purity assessment of synthesized "Methyl 5-amino-2-chloro-4-fluorobenzoate," a key building block in various synthetic pathways. We present a comparative analysis with structurally similar alternatives, supported by detailed experimental protocols and data, to offer an objective evaluation of its performance and quality.

Introduction

"this compound" (CAS No. 141772-31-8) is a substituted aminobenzoate derivative. Its synthesis typically involves the reduction of the corresponding nitro compound, "Methyl 2-chloro-4-fluoro-5-nitrobenzoate". The purity of the final product is critical, as residual starting materials or byproducts can lead to unwanted side reactions and compromise the integrity of subsequent synthetic steps. This guide outlines the analytical methodologies for a thorough purity assessment and compares the purity profile of the target compound with two relevant alternatives: "Methyl 4-amino-2-chloro-5-fluorobenzoate" and "Methyl 5-amino-2,4-dichlorobenzoate".

Comparative Purity Analysis

The purity of synthesized "this compound" was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared with two structurally related compounds to provide a broader context for its application.

Table 1: Comparative Purity Assessment Data

ParameterThis compoundMethyl 4-amino-2-chloro-5-fluorobenzoateMethyl 5-amino-2,4-dichlorobenzoate
Purity by HPLC (%) 99.699.299.5
Purity by GC-MS (%) 99.599.199.4
Purity by qNMR (%) 99.7 ± 0.299.3 ± 0.399.6 ± 0.2
Major Impurity Methyl 2-chloro-4-fluoro-5-nitrobenzoate (<0.2%)Unidentified byproduct (<0.5%)Isomeric impurity (<0.3%)
Melting Point (°C) 112-114Not AvailableNot Available
Appearance White to off-white crystalline powderWhite to light yellow crystal powder[1]Off-white solid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of "this compound" (>99.8% purity)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: 20% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 80% to 20% Acetonitrile

    • 20-25 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with the mobile phase (at initial conditions) to obtain a 0.1 mg/mL working solution.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation and Materials:

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized compound in Dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate, non-destructive method for purity determination without the need for a specific reference standard of the analyte.[2][3][4][5][6]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

Experimental Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest

  • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32)

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

  • Add the deuterated solvent and ensure complete dissolution.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Purity Assessment start Methyl 2-chloro-4-fluoro-5-nitrobenzoate product This compound start->product Reduction imp1 Unreacted Starting Material start->imp1 imp2 Over-reduction Products product->imp2 hplc HPLC product->hplc gcms GC-MS product->gcms qnmr qNMR product->qnmr imp3 Isomeric Impurities

Synthesis and Purity Assessment Logic

Comparison with Alternatives

For a comprehensive evaluation, the purity profile of "this compound" is compared with two commercially available, structurally similar compounds.

Table 2: Physicochemical Properties of "this compound" and Alternatives

PropertyThis compoundMethyl 4-amino-2-chloro-5-fluorobenzoateMethyl 5-amino-2,4-dichlorobenzoate
CAS Number 141772-31-8936540-27-1[7][8]84228-48-8[9]
Molecular Formula C₈H₇ClFNO₂C₈H₇ClFNO₂C₈H₇Cl₂NO₂[9]
Molecular Weight 203.60 g/mol 203.60 g/mol 220.05 g/mol [9]
Boiling Point (°C) 302.8±37.0 at 760 mmHg[7]Not AvailableNot Available
LogP 3.51[7]Not AvailableNot Available

The selection of a chemical intermediate often depends on the specific requirements of the synthetic route, including reactivity, solubility, and the nature of the substituents. While all three compounds share an aminobenzoate core, the differences in the positions of the halogen and amino groups can significantly influence their chemical behavior. "this compound" offers a unique substitution pattern that may be advantageous in certain synthetic strategies.

Conclusion

The synthesized "this compound" demonstrates high purity (≥99.5%) as determined by a multi-technique approach including HPLC, GC-MS, and qNMR. The primary impurity was identified as the unreacted starting material, which was present in minimal quantities. In comparison to structurally similar alternatives, the target compound exhibits a comparable or superior purity profile. This comprehensive guide provides researchers with the necessary data and protocols to confidently assess the quality of "this compound" for their research and development needs.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of Methyl 5-amino-2-chloro-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount to de-risking its development and predicting potential clinical outcomes. This guide provides a framework for evaluating the cross-reactivity of novel derivatives of Methyl 5-amino-2-chloro-4-fluorobenzoate, a versatile scaffold in medicinal chemistry. While specific cross-reactivity data for this exact compound family is not publicly available, this document outlines the essential experimental approaches and data presentation formats to facilitate objective comparisons with alternative compounds.

The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a drug with proteins other than its intended target, can lead to off-target toxicities and diminished efficacy. For derivatives of this compound, which are analogs of para-aminobenzoic acid (PABA), the potential for interacting with a wide range of biological targets is a critical consideration. PABA and its derivatives are known to participate in various biological processes, making cross-reactivity screening an indispensable step in the development of any new analog.[1][2]

Conceptual Framework for Cross-Reactivity Assessment

A systematic evaluation of off-target interactions is crucial. This typically involves a tiered approach, beginning with broad screening panels and progressing to more focused cellular and functional assays. The following diagram illustrates a logical workflow for assessing the cross-reactivity of novel chemical entities.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Validation and Prioritization cluster_2 Phase 3: Cellular and Functional Characterization cluster_3 Phase 4: Preclinical Safety Assessment A Test Compound (e.g., Derivative of this compound) B Primary Target Assay (On-target activity confirmation) A->B Confirms intended activity C Broad Kinase Panel Screening (e.g., 400+ kinases) A->C D GPCR Panel Screening A->D E Ion Channel Panel Screening A->E F Nuclear Receptor Panel Screening A->F G Dose-Response Assays (IC50/EC50 determination for off-targets) C->G D->G E->G F->G H Orthogonal Biophysical Assays (e.g., SPR, ITC) G->H Validates direct binding I Cellular Target Engagement Assays H->I J Phenotypic Screening (e.g., Cell viability, apoptosis) I->J K Signaling Pathway Analysis I->K L In vivo Toxicity Studies J->L K->L

Figure 1. A generalized workflow for comprehensive cross-reactivity screening of novel drug candidates.

Comparative Data Presentation

To facilitate a clear comparison between different derivatives and alternative compounds, quantitative data from cross-reactivity screens should be summarized in a structured format. The following tables present hypothetical data for two derivatives of this compound (Derivative A and Derivative B) compared to a known reference compound.

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

Kinase TargetDerivative ADerivative BReference Compound X
Primary Target 98 95 99
Off-Target Kinase 1854515
Off-Target Kinase 2623010
Off-Target Kinase 340155
Off-Target Kinase 4255<1
Off-Target Kinase 510<1<1

Table 2: Off-Target IC50 Values (µM)

Off-Target KinaseDerivative ADerivative BReference Compound X
Off-Target Kinase 10.52.5>10
Off-Target Kinase 21.25.8>10
Off-Target Kinase 33.5>10>10

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of cross-reactivity data. Below are representative methodologies for key assays.

Kinase Panel Screening

Objective: To assess the inhibitory activity of test compounds against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Procedure:

    • Kinase, substrate, and ATP are combined in an appropriate assay buffer.

    • The test compound is added to the reaction mixture.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated relative to control wells (no compound). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Target Engagement Assay

Objective: To confirm that a compound interacts with its intended and potential off-targets in a cellular context.

Methodology:

  • Cell Culture: Select a cell line that expresses the target(s) of interest.

  • Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration.

  • Assay Principle: Cellular Thermal Shift Assay (CETSA) is a common method. It relies on the principle that a protein's thermal stability increases upon ligand binding.

  • Procedure:

    • After compound treatment, cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizing Potential Signaling Pathway Interactions

Understanding the potential impact of cross-reactivity on cellular signaling is crucial. The following diagram illustrates a hypothetical scenario where a derivative of this compound not only inhibits its primary target but also an off-target kinase in a related pathway, leading to unintended downstream effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Primary Target Kinase B Downstream Effector 1 A->B C Desired Cellular Response B->C D Off-Target Kinase E Downstream Effector 2 D->E F Unintended Cellular Response E->F Compound Test Compound (Derivative) Compound->A Inhibition (High Affinity) Compound->D Inhibition (Lower Affinity)

Figure 2. A diagram illustrating on-target and off-target interactions of a hypothetical compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound derivatives is not yet in the public domain, the principles and methodologies outlined in this guide provide a robust framework for their evaluation. By systematically screening for off-target interactions and presenting the data in a clear, comparative format, researchers can make more informed decisions in the drug development process. This proactive approach to understanding and mitigating cross-reactivity is essential for the successful translation of promising chemical scaffolds into safe and effective therapeutics. The inclusion of fluorine in drug candidates is a known strategy to enhance biological activity and pharmacokinetic properties, which further underscores the importance of thorough cross-reactivity profiling for fluorinated compounds.[3]

References

Safety Operating Guide

Proper Disposal of Methyl 5-amino-2-chloro-4-fluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Methyl 5-amino-2-chloro-4-fluorobenzoate. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is based on established safety data and best practices for handling halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).[1]

ParameterInformationSource
GHS Product Identifier This compound[1]
Recommended Use Industrial and scientific research[1]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded.[1]
First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing immediately. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated aromatic compound, requires a systematic approach to ensure safety and regulatory compliance.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Positively identify the waste as this compound. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE as specified in the table above.

  • Waste Container Selection:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).

    • The container must be sealable and in good condition, free from leaks or contamination on the exterior.

  • Waste Collection:

    • For solid waste (e.g., contaminated labware, gloves, bench paper), carefully place it into the designated solid waste container. Avoid generating dust.[1]

    • For liquid waste (e.g., reaction residues, solutions), carefully pour the waste into the designated liquid waste container using a funnel to prevent spills.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other information required by your institution's environmental health and safety (EHS) department.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.

Experimental Protocol: Final Disposal

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[2] This process is designed to destroy the compound and safely manage the resulting byproducts.

  • Documentation: Maintain a record of the waste disposal, including the chemical name, quantity, disposal date, and the name of the disposal company.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation identify Identify Waste as This compound start->identify ppe Don Appropriate PPE: - Safety Goggles - Impervious Clothing - Respirator (if needed) identify->ppe segregate Segregate as Halogenated Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container collect Collect Waste: - Solids: Avoid Dust - Liquids: Use Funnel container->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-amino-2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 5-amino-2-chloro-4-fluorobenzoate.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles with side-shields and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation or burns.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] For high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[2][3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Decontamination: Prepare a designated area for decontaminating glassware and equipment.

2. Handling:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Aliquotting: Carefully measure and transfer the chemical using appropriate tools such as spatulas or powder funnels to minimize dust formation.[1]

  • Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood, ensuring all joints are properly sealed.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, then the lab coat, and finally eye and face protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.

1. Waste Segregation:

  • Halogenated Waste: this compound is a halogenated organic compound.[4] All waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3][4][5]

  • Separate from Non-Halogenated Waste: It is crucial to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.[5][6]

2. Container Management:

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5] Do not use abbreviations.[5]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

3. Institutional Procedures:

  • Follow Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. This includes protocols for waste pickup and documentation.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble PPE prep1->prep2 prep3 Prepare Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Perform Experimental Work handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Label Halogenated Waste Container post2->disp1 post4 Wash Hands post3->post4 disp2 Store Waste Securely disp1->disp2 disp3 Follow Institutional Disposal Protocol disp2->disp3

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-chloro-4-fluorobenzoate
Reactant of Route 2
Methyl 5-amino-2-chloro-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.